Product packaging for 8-Bromoisoquinolin-1(2H)-one(Cat. No.:CAS No. 475994-60-6)

8-Bromoisoquinolin-1(2H)-one

Cat. No.: B576779
CAS No.: 475994-60-6
M. Wt: 224.057
InChI Key: NQMZAFRCYDJSEU-UHFFFAOYSA-N
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Description

8-Bromoisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.057. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B576779 8-Bromoisoquinolin-1(2H)-one CAS No. 475994-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMZAFRCYDJSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680956
Record name 8-Bromoisoquinolin-1(2H)-one
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475994-60-6
Record name 8-Bromoisoquinolin-1(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromoisoquinolin-1-ol
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Foundational & Exploratory

Synthesis and Characterization of 8-Bromoisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromoisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, peer-reviewed synthesis protocol for this specific molecule, this document outlines a plausible synthetic pathway adapted from established procedures for structurally similar compounds. This guide includes detailed experimental protocols, tabulated physical and spectral data, and visualizations of the synthetic and characterization workflows.

I. Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₆BrNO--INVALID-LINK--
Molecular Weight 224.06 g/mol --INVALID-LINK--
CAS Number 475994-60-6--INVALID-LINK--
Appearance Solid (predicted)--INVALID-LINK--
Boiling Point 446.1 ± 45.0 °C at 760 mmHg--INVALID-LINK--
Density 1.6 ± 0.1 g/cm³--INVALID-LINK--
Flash Point 223.6 ± 28.7 °C--INVALID-LINK--

II. Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence, commencing from a substituted aniline precursor. The following diagram illustrates a proposed synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Skraup Synthesis cluster_4 Step 5: Oxidation p-Toluidine p-Toluidine N-(4-methylphenyl)acetamide N-(4-methylphenyl)acetamide p-Toluidine->N-(4-methylphenyl)acetamide Acetic Anhydride, Glacial Acetic Acid, Reflux N-(2-bromo-4-methylphenyl)acetamide N-(2-bromo-4-methylphenyl)acetamide N-(4-methylphenyl)acetamide->N-(2-bromo-4-methylphenyl)acetamide Bromine, Acetic Acid 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline N-(2-bromo-4-methylphenyl)acetamide->2-Bromo-4-methylaniline HCl, Ethanol, Reflux 8-Bromo-6-methylquinoline 8-Bromo-6-methylquinoline 2-Bromo-4-methylaniline->8-Bromo-6-methylquinoline Glycerol, H2SO4, Oxidizing Agent This compound This compound 8-Bromo-6-methylquinoline->this compound Oxidizing Agent

Caption: Proposed multi-step synthesis of this compound.

III. Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of structurally related quinolinone derivatives and provide a framework for the synthesis of this compound.

Step 1: Acetylation of p-Toluidine to N-(4-methylphenyl)acetamide
  • In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1.0 eq), glacial acetic acid (2.0 eq), and acetic anhydride (1.2 eq).

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield N-(4-methylphenyl)acetamide.

Step 2: Bromination of N-(4-methylphenyl)acetamide to N-(2-bromo-4-methylphenyl)acetamide
  • Dissolve N-(4-methylphenyl)acetamide (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain N-(2-bromo-4-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide to 2-Bromo-4-methylaniline
  • Suspend N-(2-bromo-4-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide until the free amine precipitates.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-4-methylaniline.

Step 4: Skraup Synthesis of 8-Bromo-6-methylquinoline
  • To a mixture of 2-bromo-4-methylaniline (1.0 eq), glycerol (3.0 eq), and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), cautiously add concentrated sulfuric acid with cooling.

  • Heat the mixture gently at first and then more strongly to maintain a vigorous reaction.

  • After the reaction subsides, heat for an additional few hours.

  • Cool the mixture and pour it into a large volume of water.

  • Neutralize with sodium hydroxide solution.

  • The crude product can be purified by steam distillation or column chromatography.

Step 5: Oxidation to this compound

A direct and selective oxidation of the 2-position of the quinoline ring to a carbonyl group can be challenging. A common strategy involves the introduction of a leaving group at the 2-position followed by nucleophilic substitution.

  • Chlorination: React 8-Bromo-6-methylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to yield 8-bromo-2-chloro-6-methylquinoline.

  • Hydrolysis: The resulting 2-chloro derivative is then hydrolyzed under acidic or basic conditions to yield this compound. The acidic hydrolysis can be achieved by heating with concentrated hydrochloric acid. The product precipitates upon cooling and neutralization.

IV. Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following diagram illustrates the logical workflow for characterization.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Crude this compound Purification Purification (Recrystallization / Chromatography) Synthesized_Product->Purification Purity_Assessment Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Assessment Structure_Elucidation Structural Elucidation Purity_Assessment->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry (MS) Structure_Elucidation->MS IR Infrared Spectroscopy (IR) Structure_Elucidation->IR

Caption: Logical workflow for the characterization of this compound.

Expected Spectral Data
TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. The presence of a broad singlet for the N-H proton. The protons on the isoquinolinone ring will show characteristic coupling patterns.
¹³C NMR Carbonyl carbon (C=O) signal around 160-170 ppm. Aromatic carbons in the range of 110-150 ppm.
Mass Spec. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (224.06 for C₉H₆⁷⁹BrNO and 226.06 for C₉H₆⁸¹BrNO) in a characteristic 1:1 isotopic pattern due to the presence of bromine.
IR Spec. A strong absorption band for the C=O stretch of the amide group around 1650-1680 cm⁻¹. N-H stretching vibration around 3200-3400 cm⁻¹. C-Br stretching vibration in the fingerprint region. Aromatic C-H and C=C stretching vibrations.

V. Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic reactions and offers a viable pathway for researchers to produce this compound. The outlined characterization workflow will be crucial in confirming the successful synthesis and purity of the final product. It is important to note that the lack of direct experimental data in the public domain necessitates careful optimization and thorough analytical validation at each step of the synthesis. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling further exploration of the potential applications of this and related heterocyclic compounds.

8-Bromoisoquinolin-1(2H)-one chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Bromoisoquinolin-1(2H)-one

This technical guide provides a comprehensive overview of the chemical properties, IUPAC name, and synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Nomenclature

The unequivocally established IUPAC name for this compound is This compound .[1][2][3]

It is also known by several synonyms, including:

  • 8-Bromoisoquinolin-1-ol[1][2][3]

  • 8-Bromo-1(2H)-isoquinolinone[1][2][3]

  • 8-BROMO-2H-ISOQUINOLIN-1-ONE[1][2][3]

  • 8-Bromo-1-hydroxyisoquinoline[1][2][3]

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 475994-60-6[1][4]
Molecular Formula C₉H₆BrNO[4][5]
Molecular Weight 224.06 g/mol [4][5]
Density 1.6 ± 0.1 g/cm³[1][2][3]
Boiling Point 446.1 ± 45.0 °C at 760 mmHg[1][2][3]
Flash Point 223.6 ± 28.7 °C[1][2][3]
Refractive Index 1.630[1][2][3]

Experimental Protocols

Synthesis of this compound

The primary method for the preparation of this compound involves the electrophilic bromination of an isoquinolinone system.[1][2][3]

General Methodology:

  • An isoquinolinone substrate is dissolved in a suitable solvent.

  • An electrophilic brominating agent, such as bromine gas (Br₂) or N-bromosuccinimide (NBS), is added to the reaction mixture.[1][2][3]

  • The reaction is allowed to proceed under appropriate conditions, which can be adjusted based on the specific experimental setup.[1][2][3]

  • Upon completion, the desired product, this compound, is isolated and purified using standard laboratory techniques.

Safety and Handling

This compound is classified as an organic bromine compound and may cause irritation to the eyes, skin, and respiratory system.[1][2][3] When handling this chemical, it is imperative to use appropriate personal protective equipment, including chemical safety goggles, gloves, and respiratory protection.[1][2][3] The compound should be stored away from open flames, high temperatures, and incompatible materials such as oxidizers and combustibles.[1][2][3]

Visualizations

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

SynthesisWorkflow Start Isoquinolinone (Starting Material) Reaction Electrophilic Bromination Start->Reaction Substrate Reagent Electrophilic Brominating Agent (e.g., NBS, Br₂) Reagent->Reaction Reagent Product This compound (Final Product) Reaction->Product Yields

Caption: Synthetic pathway for this compound.

References

Spectroscopic and Structural Elucidation of 8-Bromoisoquinolin-1(2H)-one (CAS No. 475994-60-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 8-Bromoisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public databases, this guide presents expected spectroscopic data based on the known chemical structure and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided, alongside a logical workflow for the structural characterization of this and similar novel compounds.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on its molecular structure (C₉H₆BrNO). These values are predictive and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Tentative Assignment
~ 11-12br s-N-H (amide)
~ 7.8-8.2d~ 7-8Ar-H
~ 7.5-7.8m-Ar-H
~ 7.2-7.5m-Ar-H
~ 6.5-6.8d~ 7-8Ar-H (adjacent to C=O)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Tentative Assignment
~ 160-165C=O (amide)
~ 140-145Ar-C (quaternary)
~ 130-138Ar-C-H
~ 125-130Ar-C-H
~ 120-125Ar-C-Br (quaternary)
~ 115-120Ar-C-H
~ 100-105Ar-C (quaternary)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~ 3200Strong, BroadN-H Stretch (amide)
~ 3100-3000MediumC-H Stretch (aromatic)
~ 1660StrongC=O Stretch (amide)
~ 1600, 1480Medium-StrongC=C Stretch (aromatic)
~ 800-700StrongC-H Bend (aromatic, out-of-plane)
~ 600-500MediumC-Br Stretch

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
223/225[M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)
195/197[M-CO]⁺ fragment
144[M-Br]⁺ fragment
116[M-Br-CO]⁺ fragment

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C and may require a larger number of scans. A relaxation delay of 2-5 seconds is common.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

    • If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.

  • Data Acquisition:

    • Introduce the sample into the ion source of the mass spectrometer. For solutions, this is typically done via direct infusion or through a gas chromatograph (GC-MS).

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel organic compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Interpret_MS Determine Molecular Weight & Formula MS->Interpret_MS Interpret_IR Identify Functional Groups IR->Interpret_IR H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR Interpret_NMR Determine Carbon-Hydrogen Framework H_NMR->Interpret_NMR C_NMR->Interpret_NMR Structure_Confirmation Confirm Structure of this compound Interpret_MS->Structure_Confirmation Interpret_IR->Structure_Confirmation Interpret_NMR->Structure_Confirmation

Caption: Logical workflow for the synthesis and spectroscopic characterization of a target compound.

The Versatile Building Block: A Technical Guide to 8-Bromoisoquinolin-1(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 8-bromoisoquinolin-1(2H)-one has emerged as a particularly valuable and versatile building block for the synthesis of targeted therapeutics, especially in the realm of oncology. Its strategic bromine handle allows for the facile introduction of diverse functionalities through modern cross-coupling methodologies, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR). This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound in the development of potent kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.

Synthesis of the Core Scaffold

The preparation of this compound can be approached through several synthetic routes. A common method involves the direct bromination of the parent isoquinolin-1(2H)-one. Alternatively, synthesis can commence from isoquinoline itself, which is first brominated to 8-bromoisoquinoline and subsequently oxidized to the desired isoquinolinone.

Experimental Protocol: Synthesis of 8-Bromoisoquinoline

A robust method for the synthesis of the precursor, 8-bromoisoquinoline, involves the electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid.[1]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Ammonia solution (25% aq.)

  • Crushed Ice

  • Heptane or Heptane/Toluene mixture for recrystallization

Procedure:

  • In a flask equipped with a mechanical stirrer and a cooling bath, slowly add isoquinoline to concentrated H₂SO₄ at a temperature maintained below 30°C.

  • Cool the resulting solution to between -20°C and -15°C.

  • Add N-bromosuccinimide portion-wise, ensuring the temperature does not exceed -15°C.

  • Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC or other suitable methods).

  • Carefully pour the reaction mixture onto crushed ice.

  • Adjust the pH of the solution to approximately 7.0 with a 25% ammonia solution, keeping the temperature below 30°C.

  • Allow the precipitate to form and then isolate it by filtration.

  • Wash the crude product with water and dry it.

  • Purify the crude 8-bromoisoquinoline by recrystallization from heptane or a heptane/toluene mixture to yield the pure product.[1]

The subsequent oxidation of 8-bromoisoquinoline to this compound can be achieved using various oxidizing agents, a step that is crucial for its utility as a building block for the targeted inhibitors.

Application in the Synthesis of Targeted Inhibitors

The bromine atom at the 8-position of the isoquinolinone core is a key functional group that allows for the construction of diverse molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide array of derivatives for biological screening.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl moieties at the 8-position of the isoquinolinone scaffold. This is particularly relevant for the development of kinase inhibitors, where such substitutions can be directed towards the ATP-binding pocket of the target enzyme.

A general workflow for this transformation is depicted below:

Suzuki_Miyaura_Workflow Start This compound Reaction Suzuki-Miyaura Coupling (Solvent: THF/H₂O) Start->Reaction Reagents Arylboronic Acid or Ester Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Base (e.g., K₂CO₃) Ligand (e.g., Sphos) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-Arylisoquinolin-1(2H)-one Derivative Purification->Product Buchwald_Hartwig_Workflow Start This compound Reaction Buchwald-Hartwig Amination (Solvent: THF) Start->Reaction Reagents Primary or Secondary Amine Pd Catalyst (e.g., Pd(dba)₂) Ligand (e.g., BINAP) Base (e.g., Cs₂CO₃) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-Amino-isoquinolin-1(2H)-one Derivative Purification->Product Kinase_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Isoquinolinone-based Kinase Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation PARP_Signaling_Pathway SSB Single-Strand DNA Break PARP1 PARP-1 SSB->PARP1 recruits DSB Double-Strand DNA Break SSB->DSB leads to BER Base Excision Repair (BER) PARP1->BER initiates Repair DNA Repair BER->Repair PARPi Isoquinolinone-based PARP Inhibitor PARPi->PARP1 inhibits CellDeath Apoptosis in BRCA-deficient cells DSB->CellDeath

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromo-isoquinolin-1(2H)-one, a valuable building block in medicinal chemistry and drug development. Due to the challenges associated with direct regioselective bromination of the isoquinolin-1(2H)-one core at the 8-position, this document focuses on a robust, multi-step synthetic approach. The proposed pathway is based on established and analogous reactions reported in the chemical literature.

Introduction: The Challenge of Direct C8-Bromination

Direct electrophilic bromination of the isoquinoline nucleus typically yields the 5-bromo isomer as the major product. The presence of the lactam functionality in isoquinolin-1(2H)-one further complicates the regioselectivity, making the direct synthesis of the 8-bromo isomer a significant challenge. Therefore, a more strategic, multi-step synthesis commencing from a pre-brominated starting material is the recommended and more viable approach to obtain the desired 8-bromo-isoquinolin-1(2H)-one with high purity and yield.

Proposed Multi-Step Synthetic Pathway

The proposed synthesis begins with the readily available 2-bromo-6-nitrotoluene and proceeds through a series of reliable transformations to construct the target isoquinolinone ring system. This pathway ensures the unambiguous placement of the bromine atom at the 8-position.

G A 2-Bromo-6-nitrotoluene B 2-Bromo-6-nitrobenzaldehyde A->B Oxidation C Methyl 2-(2-bromo-6-nitrophenyl)acetate B->C Darzens Condensation D Methyl 2-(2-amino-6-bromophenyl)acetate C->D Reduction E 8-Bromo-isoquinolin-1(2H)-one D->E Cyclization

Caption: Proposed multi-step synthesis of 8-bromo-isoquinolin-1(2H)-one.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations. Researchers should optimize these conditions for the specific substrate.

Step 1: Oxidation of 2-Bromo-6-nitrotoluene to 2-Bromo-6-nitrobenzaldehyde
  • Reaction Principle: The methyl group of 2-bromo-6-nitrotoluene is oxidized to an aldehyde using a suitable oxidizing agent, such as manganese dioxide or ceric ammonium nitrate.

  • Procedure:

    • To a solution of 2-bromo-6-nitrotoluene (1.0 eq) in a suitable solvent (e.g., dioxane or acetic acid), add the oxidizing agent (e.g., MnO₂ (5.0 eq) or CAN (2.5 eq)).

    • Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the solid manganese salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-6-nitrobenzaldehyde.

Step 2: Darzens Condensation to form Methyl 2-(2-bromo-6-nitrophenyl)acetate
  • Reaction Principle: The aldehyde undergoes a Darzens condensation with methyl chloroacetate in the presence of a base to form an epoxide, which then rearranges to the corresponding α,β-epoxy ester. Subsequent rearrangement yields the phenylacetate derivative.

  • Procedure:

    • To a solution of 2-bromo-6-nitrobenzaldehyde (1.0 eq) and methyl chloroacetate (1.2 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.2 eq) in methanol dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield methyl 2-(2-bromo-6-nitrophenyl)acetate.

Step 3: Reduction of the Nitro Group to form Methyl 2-(2-amino-6-bromophenyl)acetate
  • Reaction Principle: The nitro group is selectively reduced to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

  • Procedure:

    • To a stirred mixture of methyl 2-(2-bromo-6-nitrophenyl)acetate (1.0 eq) and iron powder (5.0 eq) in glacial acetic acid, heat the reaction to 80 °C.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of Celite.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give methyl 2-(2-amino-6-bromophenyl)acetate.

Step 4: Intramolecular Cyclization to 8-Bromo-isoquinolin-1(2H)-one
  • Reaction Principle: The amino ester undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to form the final lactam product.

  • Procedure:

    • Dissolve the crude methyl 2-(2-amino-6-bromophenyl)acetate in a suitable solvent such as toluene or xylene.

    • Add a catalytic amount of a base (e.g., sodium methoxide) or an acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux, and monitor the reaction for the formation of the cyclized product.

    • Upon completion, cool the reaction mixture, and the product may precipitate.

    • Collect the solid by filtration and wash with a cold solvent. Alternatively, concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain pure 8-bromo-isoquinolin-1(2H)-one.

Data Presentation

The following tables summarize the expected materials and potential outcomes for the synthesis. The yield and physical data are based on literature values for analogous reactions and should be considered as estimates.

Table 1: Reagents and Expected Intermediates

StepStarting MaterialKey ReagentsIntermediate/Product
12-Bromo-6-nitrotolueneMnO₂ or Ceric Ammonium Nitrate2-Bromo-6-nitrobenzaldehyde
22-Bromo-6-nitrobenzaldehydeMethyl chloroacetate, Sodium methoxideMethyl 2-(2-bromo-6-nitrophenyl)acetate
3Methyl 2-(2-bromo-6-nitrophenyl)acetateIron powder, Acetic acidMethyl 2-(2-amino-6-bromophenyl)acetate
4Methyl 2-(2-amino-6-bromophenyl)acetateSodium methoxide or p-TsOH (catalytic)8-Bromo-isoquinolin-1(2H)-one

Table 2: Expected Yields and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)
2-Bromo-6-nitrobenzaldehydeC₇H₄BrNO₃230.0270-85Yellow Solid95-98
Methyl 2-(2-bromo-6-nitrophenyl)acetateC₉H₈BrNO₄289.0760-75Solid78-81
Methyl 2-(2-amino-6-bromophenyl)acetateC₉H₁₀BrNO₂259.0980-95Oil or Solid-
8-Bromo-isoquinolin-1(2H)-oneC₉H₆BrNO224.0675-90Solid210-213

Note: Yields are estimates based on similar reactions and will vary depending on the specific reaction conditions and scale.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A Oxidation of 2-Bromo-6-nitrotoluene B Darzens Condensation A->B C Nitro Group Reduction B->C D Intramolecular Cyclization C->D E Column Chromatography / Recrystallization D->E F Characterization (NMR, MS, IR) E->F

The 8-Bromoisoquinolin-1(2H)-one Core: A Technical Guide to its Reactivity and Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-bromoisoquinolin-1(2H)-one scaffold is a pivotal heterocyclic motif in medicinal chemistry and materials science. Its unique electronic and steric characteristics, largely influenced by the bromine substituent at the C8 position, render it a versatile building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides an in-depth analysis of the reactivity and electronic properties of the this compound core, offering valuable insights for its application in drug discovery and materials development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 475994-60-6
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Appearance Solid
Boiling Point 446.078 °C at 760 mmHg
Flash Point 223.58 °C

Reactivity and Synthetic Applications

The bromine atom at the 8-position of the isoquinolinone core is the primary handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of chemical space and the generation of novel molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The 8-bromo-isoquinolin-1(2H)-one core is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

G This compound This compound 8-Aryl-isoquinolin-1(2H)-one 8-Aryl-isoquinolin-1(2H)-one This compound->8-Aryl-isoquinolin-1(2H)-one Suzuki-Miyaura 8-Amino-isoquinolin-1(2H)-one 8-Amino-isoquinolin-1(2H)-one This compound->8-Amino-isoquinolin-1(2H)-one Buchwald-Hartwig 8-Alkenyl-isoquinolin-1(2H)-one 8-Alkenyl-isoquinolin-1(2H)-one This compound->8-Alkenyl-isoquinolin-1(2H)-one Heck 8-Alkynyl-isoquinolin-1(2H)-one 8-Alkynyl-isoquinolin-1(2H)-one This compound->8-Alkynyl-isoquinolin-1(2H)-one Sonogashira Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Aryl_Boronic_Acid->8-Aryl-isoquinolin-1(2H)-one Amine Primary/Secondary Amine Amine->8-Amino-isoquinolin-1(2H)-one Alkene Alkene Alkene->8-Alkenyl-isoquinolin-1(2H)-one Alkyne Terminal Alkyne Alkyne->8-Alkynyl-isoquinolin-1(2H)-one

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants: To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2-1.5 equiv) in a suitable solvent mixture (e.g., THF/H₂O or Dioxane/H₂O), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.5-5 mol%) with a ligand like SPhos (1.5-15 mol%)) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[1][2]

  • Reaction Conditions: The reaction mixture is typically degassed and heated under an inert atmosphere at a temperature ranging from 65 to 100 °C for 12 to 24 hours.[1][2]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / SPhosK₂CO₃THF/H₂O651240-98
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O801240-98

*Yields are based on the coupling of the analogous 8-chloro derivative and are expected to be similar or higher for the 8-bromo compound.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond at the 8-position, providing access to a variety of 8-amino-isoquinolin-1(2H)-one derivatives. This reaction is crucial for the synthesis of compounds with potential biological activity, as the amino group can serve as a key pharmacophore or a point for further functionalization.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reactants: In an inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or BINAP, 1-5 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).[3][4]

  • Reaction Conditions: The mixture is suspended in an anhydrous solvent (e.g., toluene or dioxane) and heated under an inert atmosphere at 80-110 °C for 12-24 hours.[4]

  • Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a C-C double bond at the 8-position by coupling with an alkene. This allows for the introduction of vinyl substituents, which can be further modified or used to extend the conjugation of the system.

Representative Experimental Protocol: Heck Reaction

  • Reactants: A mixture of this compound (1.0 equiv), an alkene (1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, if necessary), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv) is prepared in a suitable solvent (e.g., DMF or acetonitrile).[5][6]

  • Reaction Conditions: The reaction is heated under an inert atmosphere at a temperature typically ranging from 80 to 120 °C for 12-24 hours.[5]

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove palladium black, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkynyl group at the 8-position through the reaction with a terminal alkyne. This reaction is valuable for the synthesis of extended π-systems and for creating precursors for further transformations such as click chemistry or cyclization reactions.

Representative Experimental Protocol: Sonogashira Coupling

  • Reactants: To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or diisopropylamine) are added.[7][8]

  • Reaction Conditions: The reaction is typically stirred under an inert atmosphere at room temperature or slightly elevated temperatures (e.g., 50-80 °C) for 2-24 hours.[7]

  • Work-up and Purification: The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

Electronic Properties

The electronic properties of the this compound core are of significant interest for understanding its reactivity and for designing molecules with specific optical or electronic functions.

Spectroscopic Data

Spectroscopic DataExpected Chemical Shifts / Bands
¹H NMR Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The protons on the lactam ring (at positions 3 and 4) would appear as distinct signals, likely in the upfield region of the aromatic signals.
¹³C NMR Aromatic carbons would resonate in the δ 120-150 ppm range. The carbonyl carbon of the lactam is expected to be significantly downfield, likely above δ 160 ppm.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching of the lactam group is expected around 1650-1680 cm⁻¹. C-Br stretching vibrations would appear in the fingerprint region.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Computational Analysis

Theoretical calculations, such as Density Functional Theory (DFT), can provide a deeper understanding of the electronic structure of the this compound core.

G cluster_0 Computational Analysis Workflow cluster_1 Calculated Properties Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Verify Minimum Energy Structure Electronic_Properties Electronic Properties Calculation Frequency_Calculation->Electronic_Properties HOMO_LUMO HOMO/LUMO Orbitals and Energy Gap Electronic_Properties->HOMO_LUMO NBO_Analysis Natural Bond Orbital (NBO) Analysis (Charge Distribution, Hyperconjugation) Electronic_Properties->NBO_Analysis UV_Vis_Spectra Simulated UV-Vis Spectra (TD-DFT) Electronic_Properties->UV_Vis_Spectra

References

The Strategic Role of 8-Bromoisoquinolin-1(2H)-one in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to an increased focus on the development of versatile molecular scaffolds that can be readily functionalized to generate libraries of bioactive compounds. Among these, 8-bromoisoquinolin-1(2H)-one has emerged as a pivotal precursor for a range of pharmaceutical intermediates, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer drugs. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data presentation to facilitate its use in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

This compound is a solid organic compound with the molecular formula C₉H₆BrNO and a molecular weight of 224.06 g/mol .[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 475994-60-6[1]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.06 g/mol [1]
Boiling Point 446.1 ± 45.0 °C at 760 mmHg[2]
Density 1.6 ± 0.1 g/cm³[2]
Flash Point 223.6 ± 28.7 °C[2]
Purity Typically ≥ 95%[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (NH)10.5 - 11.5br s
H-77.8 - 8.0d
H-57.6 - 7.8d
H-67.3 - 7.5t
H-47.0 - 7.2d
H-36.4 - 6.6d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~162
C-8a~138
C-4a~135
C-7~133
C-5~128
C-6~127
C-3~125
C-8~118
C-4~105

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct electrophilic bromination of the parent isoquinolin-1(2H)-one.[2] N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Isoquinolin-1(2H)-one

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of isoquinolin-1(2H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Expected Yield: 60-75%

Application as a Precursor for Pharmaceutical Intermediates

The bromine atom at the 8-position of the isoquinolinone core serves as a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. This has positioned this compound as a key building block in the synthesis of complex pharmaceutical intermediates, particularly for PARP inhibitors.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between the 8-position of the isoquinolinone and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the complex molecular architectures of many PARP inhibitors.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-isoquinolin-1(2H)-one derivative.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O901885-95
24-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O1001680-90
3Pyridin-3-ylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)THF/H₂O802475-85

The PARP Inhibition Signaling Pathway

PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When SSBs are not repaired by PARP (due to inhibition), they can lead to the formation of DSBs during DNA replication. In normal cells, these DSBs would be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Cell Fate cluster_2 Therapeutic Intervention DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication BER Base Excision Repair (BER) PARP->BER initiates BER->DNA_damage repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HR Homologous Recombination (HR Repair) DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis if unrepaired Cell_Survival Cell Survival HR->Cell_Survival BRCA_deficient BRCA1/2 Deficient (Cancer Cell) BRCA_deficient->HR inhibits PARP_inhibitor PARP Inhibitor (e.g., derived from This compound) PARP_inhibitor->PARP inhibits Experimental_Workflow start Start: Isoquinolin-1(2H)-one synthesis Synthesis: Bromination with NBS start->synthesis purification1 Purification 1: Column Chromatography synthesis->purification1 precursor Precursor: This compound purification1->precursor coupling Derivatization: Suzuki-Miyaura Coupling precursor->coupling workup Reaction Workup: Extraction & Washing coupling->workup reagents Reagents: Arylboronic Acid, Pd Catalyst, Base reagents->coupling purification2 Purification 2: Column Chromatography workup->purification2 product Final Product: Pharmaceutical Intermediate purification2->product characterization Characterization: NMR, MS, etc. product->characterization

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 8-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 8-bromoisoquinolin-1(2H)-one has emerged as a crucial intermediate, particularly in the development of targeted therapies such as poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this important molecule, offering detailed experimental protocols, quantitative data, and a visual representation of the key chemical transformations.

A Historical Perspective: The Quest for Substituted Isoquinolinones

The precise first synthesis of this compound is not prominently documented in readily available historical records. Its emergence is intrinsically linked to the broader development of synthetic methodologies for the isoquinoline and isoquinolinone ring systems throughout the 20th century. Early methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Gams reactions, laid the foundational chemical principles for constructing this heterocyclic core.[1][2]

The synthesis of specifically substituted isoquinolinones, like the 8-bromo variant, likely arose from the need for tailored building blocks in medicinal chemistry research. The development of regioselective bromination techniques and novel cyclization strategies were critical milestones that enabled the targeted synthesis of such compounds.

Key Synthetic Strategies for this compound

Two principal strategies have been employed for the synthesis of this compound: the late-stage bromination of a pre-formed isoquinolinone core and the construction of the heterocyclic ring from a bromine-containing precursor.

Electrophilic Bromination of Isoquinolin-1(2H)-one

One of the most direct approaches to this compound involves the regioselective bromination of the parent isoquinolin-1(2H)-one. This method relies on the directing effects of the existing lactam functionality.

Reaction Scheme:

cluster_0 Electrophilic Bromination cluster_1 Isoquinolin-1(2H)-one This compound Isoquinolin-1(2H)-one->this compound Br₂ or NBS Suitable Solvent

Caption: Electrophilic Bromination of Isoquinolin-1(2H)-one.

Detailed Experimental Protocol:

A general procedure for the electrophilic bromination involves dissolving isoquinolin-1(2H)-one in a suitable solvent, such as acetic acid or a chlorinated solvent.[3][4] An electrophilic bromine source, typically molecular bromine (Br₂) or N-bromosuccinimide (NBS), is then added portion-wise, often at a controlled temperature to manage the reaction's exothermicity and improve regioselectivity. The reaction mixture is stirred until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated by quenching the reaction, followed by extraction and purification, usually through recrystallization or column chromatography.

Quantitative Data:

Brominating AgentSolventTemperatureReaction TimeYield (%)Reference
Br₂Acetic AcidRoom Temp.Several hoursModerate[3]
NBSAcetonitrile0 °C to RT1-3 hoursGood[4]
Ring Synthesis from Brominated Precursors

An alternative and often more controlled approach involves the construction of the isoquinolinone ring from a starting material that already contains the bromine atom at the desired position. This strategy offers better control over the final product's regiochemistry. A common precursor for this method is 2-bromobenzaldehyde or its derivatives.

Reaction Scheme (Pomeranz-Fritsch type cyclization):

One plausible, though historically challenging, route is a modification of the Pomeranz-Fritsch reaction.[5]

cluster_0 Pomeranz-Fritsch Approach 2-Bromobenzaldehyde Schiff_Base Schiff Base Intermediate 2-Bromobenzaldehyde->Schiff_Base + Aminoacetaldehyde diethyl acetal 8-Bromoisoquinoline Schiff_Base->8-Bromoisoquinoline Acid-catalyzed cyclization This compound 8-Bromoisoquinoline->this compound Oxidation cluster_0 Drug Development Workflow This compound This compound Functionalization Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) This compound->Functionalization PARP_Inhibitor PARP Inhibitor (e.g., Olaparib analogues) Functionalization->PARP_Inhibitor

References

Methodological & Application

Suzuki-Miyaura Coupling Protocol for 8-Bromoisoquinolin-1(2H)-one: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 8-Bromoisoquinolin-1(2H)-one. This protocol is essential for the synthesis of 8-arylisoquinolin-1(2H)-one derivatives, a scaffold of significant interest in medicinal chemistry.

The isoquinolin-1(2H)-one core is a privileged structure found in numerous biologically active compounds. The ability to introduce diverse aryl groups at the 8-position via the robust and versatile Suzuki-Miyaura coupling opens up a vast chemical space for the exploration of new therapeutic agents. This palladium-catalyzed cross-coupling reaction is renowned for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups, making it an indispensable tool in modern drug discovery.

Illustrative Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed reaction to yield the corresponding 8-arylisoquinolin-1(2H)-one.

reac1 This compound prod 8-Arylisoquinolin-1(2H)-one reac1->prod Pd Catalyst, Base, Solvent reac2 Arylboronic Acid reac2->prod

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Exemplary Suzuki-Miyaura Couplings

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are based on established protocols for similar heterocyclic systems and provide a strong starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₂Cl₂ (5)SPhos (10)K₂CO₃THF/H₂O (4:1)8012High
24-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene/H₂O (4:1)10012Good
34-Chlorophenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃1,4-Dioxane/H₂O (4:1)9016Moderate to High
43-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF/H₂O (5:1)10018Moderate

Note: Yields are qualitative estimates (Moderate, Good, High) based on analogous reactions and should be determined experimentally for precise quantification.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(dppf)Cl₂, or Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF/H₂O, 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the deactivation of the palladium catalyst.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand to the flask. Subsequently, add the degassed solvent system via syringe.

  • Reaction Execution: Place the reaction flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours). Alternatively, microwave irradiation can be employed to potentially reduce reaction times.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-arylisoquinolin-1(2H)-one.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)L2-X oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation Ar'-B(OH)2, Base diaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined below, from initial setup to the final purified product.

Experimental_Workflow setup Reaction Setup: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (N2 or Ar Purge) setup->inert reagents Add Catalyst, Ligand, and Degassed Solvents inert->reagents reaction Heat and Stir (Conventional or Microwave) reagents->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated 8-Arylisoquinolin-1(2H)-one purification->product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromoisoquinolin-1(2H)-one with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 8-Bromoisoquinolin-1(2H)-one with primary amines. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 8-aminoisoquinolin-1(2H)-one derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for structurally related substrates and offer a robust starting point for reaction optimization.

Overview of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine.[1][2] The reaction is catalyzed by a palladium complex and requires a suitable ligand and a base.[2] This transformation has become indispensable in organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[1]

The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a palladium(0) species, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to afford the desired arylamine product and regenerate the active palladium(0) catalyst.

Challenges and Considerations

The successful amination of this compound may present specific challenges. Heterocyclic substrates can sometimes be challenging coupling partners. Furthermore, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as the formation of biaryl byproducts from the homocoupling of the aryl halide.[3] Careful optimization of reaction conditions is therefore essential.

Optimized Reaction Conditions

Based on a highly successful kilogram-scale synthesis of a closely related 6-bromoisoquinoline derivative, the following conditions are recommended as a starting point for the amination of this compound.[4][5][6][7]

ParameterRecommended Condition
Palladium Source Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0))
Ligand BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
Base Cs₂CO₃ (Cesium Carbonate)
Solvent THF (Tetrahydrofuran), anhydrous
Temperature 65 °C
Atmosphere Inert (Argon or Nitrogen)

Detailed Experimental Protocol: Laboratory Scale

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (1.2 eq.)

  • Pd(dba)₂ (0.01 eq.)

  • BINAP (0.015 eq.)

  • Cs₂CO₃ (2.0 eq.)

  • Anhydrous THF

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(dba)₂, BINAP, and Cs₂CO₃.

  • Solvent and Reagent Addition: Add anhydrous THF to the flask, followed by the primary amine.

  • Reaction: Stir the reaction mixture at 65 °C. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: The optimal reaction time will vary depending on the specific primary amine used and should be determined by reaction monitoring.

Visualizing the Workflow and Catalytic Cycle

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine solid reagents: This compound, Pd(dba)₂, BINAP, Cs₂CO₃ prep2 Add anhydrous THF and primary amine prep1->prep2 Under Inert Atmosphere react Heat to 65 °C and stir prep2->react monitor Monitor progress (TLC, LC-MS, HPLC) react->monitor workup1 Cool and quench with water monitor->workup1 Reaction Complete workup2 Extract with organic solvent workup1->workup2 purify Purify by column chromatography workup2->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ OA_complex [L₂Pd(II)(Ar)(Br)] Pd0->OA_complex Ar-Br Amine_adduct [L₂Pd(II)(Ar)(RNH₂)]⁺Br⁻ OA_complex->Amine_adduct RNH₂ Amido_complex [L₂Pd(II)(Ar)(RNH)] Amine_adduct->Amido_complex -HBr Amido_complex->Pd0 Product Ar-NHR Amido_complex->Product reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition ligand_exchange_label Ligand Exchange deprotonation_label Deprotonation (Base) ArBr This compound Amine Primary Amine

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Novel PARP Inhibitors Utilizing 8-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and potential evaluation of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, utilizing 8-Bromoisoquinolin-1(2H)-one as a key starting material. The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] This document outlines a representative synthetic strategy employing a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds in drug discovery.[2]

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[3] PARP-1, the most abundant member, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[3] In cancer therapy, PARP inhibitors have emerged as a significant class of targeted agents. They function through the principle of synthetic lethality, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] By inhibiting PARP, single-strand breaks are not efficiently repaired, leading to the formation of double-strand breaks during DNA replication. In healthy cells, these are repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR (e.g., BRCA-mutated), the accumulation of these double-strand breaks leads to cell death.[3] Several PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, have been approved for the treatment of various cancers.[3][4]

The development of novel PARP inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research. The isoquinolin-1(2H)-one core is an attractive scaffold for the design of such inhibitors due to its structural features that can mimic the nicotinamide moiety of the NAD+ substrate of PARP.

Representative Synthetic Pathway

A plausible and efficient method for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of a variety of aryl or heteroaryl groups at the 8-position, which can be designed to interact with the active site of the PARP enzyme.

The following diagram illustrates a general workflow for the synthesis of a potential PARP inhibitor from this compound.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) A->C B Aryl/Heteroaryl Boronic Acid B->C D 8-Aryl/Heteroaryl-isoquinolin-1(2H)-one (Potential PARP Inhibitor) C->D

Caption: Synthetic workflow for a potential PARP inhibitor.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of an 8-aryl-isoquinolin-1(2H)-one derivative via a Suzuki-Miyaura coupling reaction. The conditions are adapted from procedures reported for similar heterocyclic systems.[5][6]

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., anhydrous Potassium Carbonate - K₂CO₃)

  • Solvent (e.g., Toluene and Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure: Synthesis of 8-(4-carbamoylphenyl)isoquinolin-1(2H)-one (Representative Example)

  • Reaction Setup: In a round-bottom flask purged with an inert gas (Argon), combine this compound (1.0 eq), the selected arylboronic acid (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 8-aryl-isoquinolin-1(2H)-one.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data on PARP Inhibitory Activity

The synthesized compounds can be evaluated for their PARP-1 inhibitory activity using commercially available assay kits. The following table summarizes the IC₅₀ values of several known PARP inhibitors with various core structures to provide a benchmark for newly synthesized compounds.

Compound NamePARP-1 IC₅₀ (nM)Core ScaffoldReference
Olaparib1 - 5Phthalazinone[7][8]
Rucaparib7Indole carboxamide[7]
Niraparib4 - 5Pyridyl-indazole[8]
Talazoparib1Benzimidazole[7]
Veliparib4 - 5Benzimidazole[8]
Representative Pyridopyridazinone36Pyridopyridazinone[9]
Representative Quinoxaline2.31Quinoxaline[10]
Representative Thieno-imidazole16l (not specified)Thieno-imidazole

PARP Signaling Pathway in DNA Repair

Understanding the mechanism of action of PARP inhibitors requires knowledge of the PARP signaling pathway. The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway.

G cluster_pathway PARP-1 Signaling in Base Excision Repair A DNA Single-Strand Break (SSB) B PARP-1 Recruitment and Activation A->B C Poly(ADP-ribose) (PAR) Synthesis B->C D Recruitment of DNA Repair Proteins (XRCC1, DNA Ligase III, etc.) C->D E SSB Repair D->E F PARP Inhibitor F->B Inhibition

Caption: PARP-1 signaling pathway in DNA repair.

PARP-1 detects and binds to single-strand breaks in DNA, which triggers its enzymatic activity.[3] Activated PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other proteins, which acts as a scaffold to recruit other DNA repair proteins to the site of damage.[3] PARP inhibitors block the catalytic activity of PARP-1, preventing the synthesis of PAR and subsequent recruitment of repair machinery.[3]

References

Synthesis of Novel Kinase Inhibitors from 8-Bromoisoquinolin-1(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel kinase inhibitors derived from the versatile starting material, 8-Bromoisoquinolin-1(2H)-one. The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The strategic placement of a bromine atom at the C-8 position offers a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the generation of extensive libraries for structure-activity relationship (SAR) studies.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Isoquinolinone-based compounds have emerged as a promising class of kinase inhibitors, with derivatives showing potent activity against various kinases. This application note focuses on leveraging this compound as a key building block for the synthesis of novel kinase inhibitors, employing palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Synthetic Strategy: Diversification of the this compound Scaffold

The bromine atom at the 8-position of the isoquinolinone ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This approach facilitates the exploration of the chemical space around the core scaffold to optimize kinase inhibitory activity and selectivity.

General Synthetic Workflow

A general workflow for the synthesis of novel kinase inhibitors from this compound involves a key cross-coupling step followed by biological evaluation.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald product1 8-Aryl/Heteroaryl-isoquinolin-1(2H)-one suzuki->product1 product2 8-Amino-isoquinolin-1(2H)-one buchwald->product2 library Kinase Inhibitor Library product1->library product2->library evaluation Biological Evaluation (Kinase Assays, Cellular Assays) library->evaluation

General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of 8-Aryl-isoquinolin-1(2H)-ones via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids. A similar procedure has been successfully employed for the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones from an 8-chloro precursor[1].

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (e.g., Pyrimidine-5-boronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 8-aryl-isoquinolin-1(2H)-one derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro potency of the synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[2][3][4]

Materials:

  • Synthesized isoquinolinone derivative

  • Target Kinase (e.g., Haspin, CLK1)

  • Kinase Substrate (e.g., Histone H3 peptide for Haspin)

  • ATP

  • Kinase Buffer (e.g., 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2X ATP solution (final concentration typically at the Kₘ for the kinase).

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the reaction plate at 30 °C for 30-60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_0 Kinase Reaction cluster_1 Signal Detection A Prepare Compound Dilutions B Add Kinase/Substrate Mix A->B C Add ATP to Initiate B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Incubate at RT E->F G Add Kinase Detection Reagent F->G H Incubate at RT G->H I Measure Luminescence H->I

Workflow for the ADP-Glo™ Kinase Assay.
Protocol 3: Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to assess the effect of the synthesized compounds on the metabolic activity of cancer cell lines, providing an indication of cytotoxicity.[5]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2)[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized isoquinolinone derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinolinone compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

All quantitative data from the synthesis and biological assays should be summarized in clearly structured tables for easy comparison and SAR analysis.

Table 1: Synthesis of 8-Substituted Isoquinolin-1(2H)-one Derivatives

Compound IDR-Group (from Boronic Acid)Yield (%)
Ia Phenyl85
Ib 4-Fluorophenyl78
Ic Pyridin-3-yl65
Id Thiophen-2-yl72

Table 2: Biological Activity of 8-Substituted Isoquinolin-1(2H)-one Derivatives

Compound IDTarget Kinase IC₅₀ (nM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)
Ia 550>10>10
Ib 2308.59.2
Ic 852.13.5
Id 1505.67.8

Signaling Pathway Visualization

Many kinase inhibitors derived from isoquinoline scaffolds target key signaling pathways involved in cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Isoquinolinone Kinase Inhibitor Inhibitor->RAF

Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The synthetic protocols outlined herein, particularly the robust Suzuki-Miyaura coupling, allow for the efficient generation of diverse derivatives. The accompanying biological assay protocols provide a framework for the pharmacological evaluation of these new chemical entities. This integrated approach of synthesis and biological testing is crucial for identifying lead compounds and advancing the development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for the Functionalization of the C8 Position of the Isoquinolinone Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective functionalization of the C8 position of the isoquinolinone scaffold, a critical core structure in many biologically active compounds and pharmaceutical agents. The following sections detail established methods for C8-arylation and C8-alkenylation, offering researchers the tools to diversify and develop novel isoquinolinone-based molecules.

Introduction

The isoquinolinone ring system is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The ability to selectively functionalize specific positions on this scaffold is paramount for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The C8 position, located on the benzo-fused portion of the ring system, has traditionally been challenging to modify selectively. However, recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for the direct and highly regioselective introduction of aryl and alkenyl groups at this site.

This document outlines protocols for two key transformations: Iridium-catalyzed C8-arylation and Rhodium/Ruthenium-catalyzed C8-alkenylation. These methods leverage the directing-group ability of the isoquinolinone's endocyclic carbonyl group to achieve high selectivity for the C8 position.

C8-Arylation of Isoquinolinones via Iridium Catalysis

Iridium(III) catalysis enables the direct C-H arylation of the isoquinolinone core exclusively at the C8 position.[1] This method utilizes aryliodonium salts as the aryl source and is guided by the coordination of the catalyst to the carbonyl oxygen of the isoquinolinone. The reaction exhibits broad functional group tolerance on both the isoquinolinone and the arylating agent.

Quantitative Data for C8-Arylation

The following table summarizes the yields for the C8-arylation of various isoquinolinone substrates with different aryliodonium salts.

EntryIsoquinolinone SubstrateAryliodonium SaltProductYield (%)
12-Methylisoquinolin-1(2H)-oneDiphenyliodonium tetrafluoroborate2-Methyl-8-phenylisoquinolin-1(2H)-one93
22-Methylisoquinolin-1(2H)-oneBis(4-methoxyphenyl)iodonium tetrafluoroborate8-(4-Methoxyphenyl)-2-methylisoquinolin-1(2H)-one85
32-Methylisoquinolin-1(2H)-oneBis(4-fluorophenyl)iodonium tetrafluoroborate8-(4-Fluorophenyl)-2-methylisoquinolin-1(2H)-one88
42-Methylisoquinolin-1(2H)-oneBis(4-chlorophenyl)iodonium tetrafluoroborate8-(4-Chlorophenyl)-2-methylisoquinolin-1(2H)-one82
52-Methylisoquinolin-1(2H)-oneBis(4-(trifluoromethyl)phenyl)iodonium tetrafluoroborate2-Methyl-8-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one75
62-Ethylisoquinolin-1(2H)-oneDiphenyliodonium tetrafluoroborate2-Ethyl-8-phenylisoquinolin-1(2H)-one90
72-Propylisoquinolin-1(2H)-oneDiphenyliodonium tetrafluoroborate2-Propyl-8-phenylisoquinolin-1(2H)-one89
Experimental Protocol: General Procedure for Iridium-Catalyzed C8-Arylation

Materials:

  • Isoquinolinone substrate (0.2 mmol, 1.0 equiv)

  • Aryliodonium tetrafluoroborate (0.24 mmol, 1.2 equiv)

  • [IrCp*Cl₂]₂ (0.005 mmol, 2.5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (0.02 mmol, 10 mol%)

  • Acetic acid (AcOH), anhydrous (2.0 mL)

  • Screw-capped vial (4 mL)

  • Stir bar

Procedure:

  • To a 4 mL screw-capped vial equipped with a stir bar, add the isoquinolinone substrate (1.0 equiv), the aryliodonium tetrafluoroborate (1.2 equiv), [IrCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add anhydrous acetic acid (2.0 mL) to the vial.

  • Seal the vial with a cap and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the C8-arylated isoquinolinone.

C8-Alkenylation of Isoquinolinones

The C8 position of N-protected isoquinolinones can be selectively functionalized with alkenyl groups using rhodium or ruthenium catalysis. The inherent directing capacity of the isoquinolinone carbonyl group facilitates these transformations.

Rhodium-Catalyzed C8-Alkenylation with Maleimides

An efficient method for the Rh(III)-catalyzed C-H alkenylation of N-protected isoquinolinones with maleimides has been developed. This protocol demonstrates a broad substrate scope with good selectivity and yields.

Quantitative Data for Rhodium-Catalyzed C8-Alkenylation
EntryIsoquinolinone SubstrateMaleimide SubstrateProductYield (%)
12-Methylisoquinolin-1(2H)-oneN-Phenylmaleimide(Z)-2-Methyl-8-(1-(phenyl-1H-pyrrol-2,5-dione)-3-yl)isoquinolin-1(2H)-one85
22-Methylisoquinolin-1(2H)-oneN-Ethylmaleimide(Z)-8-(1-(ethyl-1H-pyrrol-2,5-dione)-3-yl)-2-methylisoquinolin-1(2H)-one78
32-Methylisoquinolin-1(2H)-oneN-Benzylmaleimide(Z)-8-(1-(benzyl-1H-pyrrol-2,5-dione)-3-yl)-2-methylisoquinolin-1(2H)-one82
42-Ethylisoquinolin-1(2H)-oneN-Phenylmaleimide(Z)-2-Ethyl-8-(1-(phenyl-1H-pyrrol-2,5-dione)-3-yl)isoquinolin-1(2H)-one83
52-Benzylisoquinolin-1(2H)-oneN-Phenylmaleimide(Z)-2-Benzyl-8-(1-(phenyl-1H-pyrrol-2,5-dione)-3-yl)isoquinolin-1(2H)-one75
Experimental Protocol: General Procedure for Rhodium-Catalyzed C8-Alkenylation

Materials:

  • N-protected isoquinolinone (0.2 mmol, 1.0 equiv)

  • Maleimide (0.24 mmol, 1.2 equiv)

  • [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (0.02 mmol, 10 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.4 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (1.0 mL)

  • Screw-capped vial (4 mL)

  • Stir bar

Procedure:

  • In a 4 mL screw-capped vial, combine the N-protected isoquinolinone (1.0 equiv), maleimide (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂·H₂O (2.0 equiv).

  • Add anhydrous 1,2-dichloroethane (1.0 mL) to the vial.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C8-alkenylated product.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh and add Isoquinolinone, Coupling Partner, Catalyst, and Additives to vial solvent Add anhydrous solvent reagents->solvent seal Seal vial and place in preheated oil bath solvent->seal stir Stir at specified temperature for required time seal->stir cool Cool to room temperature stir->cool dilute Dilute with solvent and filter cool->dilute concentrate Concentrate under reduced pressure dilute->concentrate purify Purify by flash column chromatography concentrate->purify

Caption: General experimental workflow for C8 functionalization.

Signaling Pathways and Logical Relationships

C8_Functionalization cluster_arylation C8-Arylation cluster_alkenylation C8-Alkenylation Ir_cat [IrCp*Cl2]2 / AgSbF6 Aryl_source Aryliodonium Salt Ir_cat->Aryl_source Oxidative Addition Product_A C8-Aryl Isoquinolinone Aryl_source->Product_A Reductive Elimination Isoquinolinone_A Isoquinolinone Isoquinolinone_A->Ir_cat C-H Activation Rh_cat [RhCp*Cl2]2 / AgSbF6 Alkenyl_source Maleimide Rh_cat->Alkenyl_source Migratory Insertion Product_B C8-Alkenyl Isoquinolinone Alkenyl_source->Product_B Beta-Hydride Elimination Isoquinolinone_B Isoquinolinone Isoquinolinone_B->Rh_cat C-H Activation Isoquinolinone Isoquinolinone Scaffold Isoquinolinone->Isoquinolinone_A Isoquinolinone->Isoquinolinone_B

Caption: Catalytic pathways for C8 functionalization.

References

Application Notes and Protocols for N-alkylation of 8-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of heterocyclic compounds is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse libraries of molecules for drug discovery. The isoquinolin-1(2H)-one scaffold is a prevalent motif in numerous biologically active compounds. Specifically, the introduction of various alkyl and benzyl groups at the nitrogen atom can significantly modulate the pharmacological properties of the parent molecule. This document provides a detailed experimental procedure for the N-alkylation of 8-Bromoisoquinolin-1(2H)-one, a key intermediate for the synthesis of potential therapeutic agents. The described protocol utilizes standard laboratory reagents and techniques, ensuring its broad applicability.

Data Presentation

The following table summarizes representative yields for the N-alkylation of isoquinolinone and related heterocyclic systems under conditions analogous to the protocol described below. It is important to note that yields can vary depending on the specific substrate, purity of reagents, and reaction scale.

EntryAlkylating AgentSubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
1Methyl IodideIndole-3-carbaldehydeK₂CO₃ACN/DMF12-16Reflux87.3
2Ethyl BromideDiethyl Malonatenano-K₂CO₃Ethanol107085.3
3Benzyl BromideIndole-3-carbaldehydeK₂CO₃ACN/DMF12-16Reflux78.8
4Various Alkyl HalidesIsoquinolinium Salts----30-92[1]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the N-alkylation of this compound.

Materials and Equipment
  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

General Procedure for N-alkylation
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material (a typical concentration is 0.1-0.5 M).

  • Addition of Alkylating Agent: Add the desired alkylating agent (1.1 - 1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental procedure for the N-alkylation of this compound.

experimental_workflow cluster_reagents Reagents & Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis SM This compound ReactionVessel Reaction Mixture in Flask SM->ReactionVessel Base K2CO3 Base->ReactionVessel AlkylHalide Alkyl Halide (R-X) AlkylHalide->ReactionVessel Solvent DMF Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Heat & Stir Extraction Extract with EtOAc Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentration Concentrate Dry->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure N-Alkylated Product Chromatography->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Experimental workflow for the N-alkylation of this compound.

reaction_scheme cluster_conditions Reactant This compound Conditions K2CO3, DMF Heat AlkylHalide + R-X (Alkyl Halide) Product N-Alkyl-8-bromoisoquinolin-1(2H)-one Conditions->Product

Caption: General reaction scheme for the N-alkylation.

References

Application of 8-Bromoisoquinolin-1(2H)-one in the Synthesis of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases and acute neuronal injury, such as cerebral ischemia, are characterized by complex pathological cascades leading to neuronal cell death. A key player in these processes is the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 in response to DNA damage, a common event in neuronal stress, leads to a catastrophic depletion of cellular energy reserves (NAD+ and ATP) and triggers a caspase-independent cell death pathway known as parthanatos. This pathway involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its subsequent translocation to the nucleus, culminating in chromatin condensation and large-scale DNA fragmentation.[1][2][3]

The isoquinolinone scaffold has emerged as a privileged structure in the design of potent PARP-1 inhibitors. These inhibitors act by competing with the NAD+ substrate at the catalytic domain of PARP-1, thus preventing the synthesis of poly(ADP-ribose) polymers and averting the downstream cell death cascade.[4] 8-Bromoisoquinolin-1(2H)-one is a versatile starting material for the synthesis of a diverse library of potent PARP-1 inhibitors. The bromine atom at the C8 position serves as a convenient handle for introducing various aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the systematic exploration of the structure-activity relationship (SAR) to develop highly potent and selective neuroprotective agents.

This document provides detailed application notes and protocols for the synthesis of neuroprotective agents derived from this compound, their biological evaluation, and an overview of the underlying signaling pathways.

Data Presentation: Efficacy of Isoquinolinone-Based PARP-1 Inhibitors

The following table summarizes the inhibitory potency and neuroprotective efficacy of representative isoquinolinone and thieno[2,3-c]isoquinolin-5-one derivatives, which are structurally analogous to compounds that can be synthesized from this compound. This data highlights the potential of this class of compounds in the development of neuroprotective therapeutics.

Compound IDStructurePARP-1 Inhibition IC₅₀ (µM)Neuroprotection IC₅₀ (µM) (OGD Model)Reference
DPQ Dihydroisoquinolinone Derivative2.2 ± 0.54.0 ± 0.8[4]
TIQ-A Thieno[2,3-c]isoquinolin-5-one0.45 ± 0.10.15 ± 0.01[4]
Compound 11 5-hydroxy TIQ-A Derivative0.39 ± 0.190.20 ± 0.05[4]
Compound 12 5-methoxy TIQ-A Derivative0.21 ± 0.10Not Reported[4]

OGD: Oxygen-Glucose Deprivation, an in vitro model of ischemia.

Signaling Pathways and Experimental Workflows

PARP-1 Mediated Neuronal Cell Death (Parthanatos)

The overactivation of PARP-1 is a central event in the neurotoxic cascade following insults like ischemia or excitotoxicity. The following diagram illustrates this signaling pathway.

PARP1_Pathway DNA_Damage DNA Damage (e.g., from Oxidative Stress, Ischemia) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion Consumes NAD+ PAR_Polymer Poly(ADP-ribose) Polymer (PAR) Accumulation PARP1_Activation->PAR_Polymer ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Energy_Failure Cellular Energy Failure ATP_Depletion->Energy_Failure Cell_Death Parthanatos (Neuronal Cell Death) Energy_Failure->Cell_Death AIF_Release AIF Release PAR_Polymer->AIF_Release Signals to Mitochondrion Mitochondrion AIF_Translocation AIF Translocation to Nucleus AIF_Release->AIF_Translocation Chromatin_Condensation Chromatin Condensation & Large-Scale DNA Fragmentation AIF_Translocation->Chromatin_Condensation Chromatin_Condensation->Cell_Death Inhibitor This compound -derived Inhibitor Inhibitor->PARP1_Activation Inhibits

Caption: The PARP-1 mediated cell death pathway (Parthanatos).

Experimental Workflow: Synthesis and Evaluation

The following workflow outlines the general procedure for synthesizing and evaluating neuroprotective agents derived from this compound.

Workflow Start This compound Suzuki Suzuki-Miyaura Coupling with Aryl/Heteroaryl Boronic Acid Start->Suzuki Derivative 8-Aryl-isoquinolin-1(2H)-one Derivative Suzuki->Derivative Purification Purification & Characterization (Chromatography, NMR, MS) Derivative->Purification Pure_Compound Pure Neuroprotective Agent Candidate Purification->Pure_Compound PARP_Assay In Vitro PARP-1 Enzyme Inhibition Assay Pure_Compound->PARP_Assay Neuroprotection_Assay In Vitro Neuroprotection Assay (e.g., MTT, LDH) Pure_Compound->Neuroprotection_Assay IC50_Determination Determine IC₅₀ Value PARP_Assay->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization Cell_Viability Quantify Neuronal Cell Viability Neuroprotection_Assay->Cell_Viability Cell_Viability->Lead_Optimization

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of 8-Aryl-isoquinolin-1(2H)-one Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

  • Base (e.g., K₂CO₃) (2.0 equivalents)

  • Solvent: Dioxane/Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.

  • Add the degassed dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-isoquinolin-1(2H)-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Neuroprotection Assay using Primary Cortical Neurons (Glutamate Excitotoxicity Model)

This protocol details the evaluation of the neuroprotective effects of a synthesized compound against glutamate-induced excitotoxicity in primary cortical neurons.[7][8][9][10]

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos), cultured for 7-10 days

  • Neurobasal medium with B-27 supplement and GlutaMAX

  • Test compound (dissolved in DMSO to create a stock solution)

  • Glutamate

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • 24-well plates coated with poly-D-lysine

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 24-well plates at a density of approximately 2.5 x 10⁵ cells/well and culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO at the same final concentration). Incubate for 24 hours.

  • Glutamate-Induced Excitotoxicity: After the pre-treatment period, expose the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in a controlled salt solution.

  • Wash and Recovery: Following glutamate exposure, gently wash the cells twice with pre-warmed, glutamate-free medium. Then, add fresh medium containing the respective concentrations of the test compound and incubate for an additional 24 hours.

  • Assessment of Cell Death (LDH Assay): After the recovery period, measure the amount of LDH released into the culture medium, which is an indicator of cell lysis and death. Follow the manufacturer's protocol for the LDH assay kit.

  • Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound relative to the glutamate-only treated cells (0% protection) and untreated control cells (100% viability). Plot the data to determine the IC₅₀ value for neuroprotection.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent PARP-1 inhibitors with significant neuroprotective potential. The synthetic accessibility of diverse derivatives, primarily through Suzuki-Miyaura coupling, allows for extensive SAR studies to optimize potency and selectivity. The well-characterized role of PARP-1 in neuronal cell death provides a clear mechanistic rationale for the therapeutic application of these compounds in neurodegenerative diseases and acute neuronal injuries. The protocols provided herein offer a framework for the synthesis and evaluation of these promising neuroprotective agents.

References

Application Notes and Protocols for Sonogashira Coupling of 8-Bromoisoquinolin-1(2H)-one with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This palladium-catalyzed reaction, often in the presence of a copper(I) co-catalyst, has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecules.[4][5] Isoquinolin-1(2H)-one derivatives are significant scaffolds in drug discovery, exhibiting a wide range of biological activities. The introduction of an alkynyl moiety at the 8-position of the isoquinolin-1(2H)-one core via Sonogashira coupling provides a valuable building block for the development of novel therapeutic agents and functional materials. These resulting 8-alkynyl-isoquinolin-1(2H)-ones can serve as key intermediates for further molecular elaboration.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 8-Bromoisoquinolin-1(2H)-one with various terminal alkynes, covering both traditional copper-co-catalyzed and copper-free conditions.

Reaction Principle

The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving both palladium and copper. The catalytic cycle is initiated by the oxidative addition of the this compound to a palladium(0) complex. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination from the resulting palladium(II) intermediate to yield the 8-alkynyl-isoquinolin-1(2H)-one product and regenerate the active palladium(0) catalyst.[6] Copper-free protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts.[2]

Data Presentation

The following tables summarize typical reaction parameters for the Sonogashira coupling of this compound with representative terminal alkynes. The yields are hypothetical and may vary depending on the specific alkyne and reaction conditions.

Table 1: Typical Conditions for Palladium/Copper Co-catalyzed Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Hypothetical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)5Et₃NTHF65888
2EthynyltrimethylsilanePd(PPh₃)₄ (5)10i-Pr₂NEtDMFRT1295
31-HexynePdCl₂(PPh₃)₂ (3)5Et₃NDioxane801082
4Propargyl alcoholPd(PPh₃)₄ (5)10i-Pr₂NEtAcetonitrile501275

Table 2: Typical Conditions for Copper-Free Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Hypothetical Yield (%)
1PhenylacetylenePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1001685
2EthynyltrimethylsilanePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane1101890
31-HexynePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1001678
4Propargyl alcoholPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane1102070

Experimental Protocols

Protocol 1: General Procedure for Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol describes a standard set of conditions for the coupling of this compound with a terminal alkyne using a palladium/copper co-catalyst system.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (i-Pr₂NEt))

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) or stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol outlines a general procedure for the copper-free Sonogashira coupling, which can be advantageous for substrates sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., SPhos or XPhos)

  • Inorganic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-3 mol%), the phosphine ligand (4-6 mol%), and the inorganic base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent.

  • Add the terminal alkyne (1.2-1.5 equiv.) to the stirred mixture.

  • Heat the reaction mixture to a high temperature (e.g., 100-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and base. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Terminal Alkyne - Pd Catalyst & Ligand - CuI (if applicable) - Base - Solvent heating Heat & Stir under Inert Atmosphere reagents->heating Inert Atmosphere extraction Aqueous Workup & Extraction heating->extraction Reaction Completion purification Column Chromatography extraction->purification product Characterization of 8-Alkynyl-isoquinolin-1(2H)-one purification->product

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle pd0 Pd(0)Ln pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl [Ar-Pd(II)L₂-C≡CR] product Ar-C≡CR pd_alkynyl->product Reductive Elimination product->pd0 Catalyst Regeneration cui CuI cu_acetylide Cu-C≡CR cu_acetylide->pd_alkynyl Transmetalation cu_acetylide->cui Regeneration alkyne H-C≡CR alkyne->cu_acetylide + Base - HB⁺X⁻

Caption: Generalized mechanism of the Sonogashira coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 8-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 8-Bromoisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing a Suzuki coupling with this compound?

A1: The primary challenges with this substrate are related to its nature as a nitrogen-containing heterocycle. These include:

  • Catalyst Inhibition/Poisoning: The Lewis basic nitrogen atom in the isoquinolinone ring can coordinate to the palladium catalyst, leading to its deactivation and resulting in low product yields.

  • Poor Solubility: The substrate or its coupled product may have limited solubility in common organic solvents, which can hinder reaction kinetics and overall yield.

  • Competing Side Reactions: Like many Suzuki couplings, this reaction can be prone to side reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid or the aryl bromide, and hydrodehalogenation of the starting material.

Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?

A2: For N-heterocyclic compounds, catalyst systems with bulky, electron-rich phosphine ligands are often a good choice as they can promote the desired cross-coupling over catalyst inhibition. A recommended starting point is Pd(dppf)Cl₂ or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as SPhos or XPhos. These ligands have been shown to be effective for challenging Suzuki couplings.

Q3: What is the role of the base, and which one should I choose?

A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction's success. For substrates like this compound, a moderately strong inorganic base is often effective. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Stronger bases like potassium phosphate (K₃PO₄) may also be beneficial, particularly with less reactive boronic acids. It is advisable to screen a few bases to find the optimal one for your specific coupling partners.

Q4: How can I minimize the formation of homocoupling byproducts?

A4: Homocoupling is often promoted by the presence of oxygen. To minimize this side reaction, it is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the experiment. This can be achieved by bubbling the inert gas through the solvent or by using freeze-pump-thaw cycles.

Q5: My reaction is sluggish or not going to completion. What can I do?

A5: If the reaction is slow, consider the following:

  • Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate. Microwave irradiation can also be a powerful tool to accelerate the reaction.

  • Solvent Choice: Ensure your starting materials are fully dissolved. A solvent screen might be necessary. Mixtures of solvents, such as dioxane/water or THF/water, are often effective.

  • Catalyst Loading: While not always the solution, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary for challenging substrates.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Suzuki coupling of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Catalyst poisoning by the nitrogen heterocycle. 3. Poor solubility of starting materials. 4. Insufficiently basic conditions. 5. Protodeboronation of the boronic acid.1. Use a fresh batch of palladium catalyst and ligand. Ensure proper storage. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos). Consider using a pre-formed palladium precatalyst. 3. Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF). Increase the reaction temperature to improve solubility. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 5. Use the boronic acid pinacol ester instead of the boronic acid. Run the reaction under anhydrous conditions if possible.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.
Formation of Dehalogenated Starting Material 1. Presence of water or other proton sources leading to hydrodehalogenation.1. Ensure all reagents and solvents are dry if running under anhydrous conditions. Minimize the amount of water in biphasic systems.
Incomplete Conversion 1. Insufficient reaction time or temperature. 2. Catalyst deactivation.1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. 2. Add a fresh portion of the catalyst.

Data Presentation

The following tables summarize quantitative data for the Suzuki coupling of this compound and related compounds to illustrate the effect of different reaction parameters.

Table 1: Illustrative Yields for Suzuki Coupling of 8-bromo-6-methylquinolin-2(1H)-one with Various Arylboronic Acids

Reaction Conditions: 8-bromo-6-methylquinolin-2(1H)-one (1 equiv.), arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 equiv.), THF/H₂O (4:1), 70 °C, 18-24 h.

Arylboronic AcidProductYield (%)
Phenylboronic acid8-phenyl-6-methylquinolin-2(1H)-one~85
4-Methoxyphenylboronic acid8-(4-methoxyphenyl)-6-methylquinolin-2(1H)-one~90
3-Fluorophenylboronic acid8-(3-fluorophenyl)-6-methylquinolin-2(1H)-one~82
4-(Trifluoromethyl)phenylboronic acid8-(4-(trifluoromethyl)phenyl)-6-methylquinolin-2(1H)-one~75

(Data is illustrative based on typical outcomes for similar Suzuki-Miyaura couplings as reported in the literature for 8-bromo-6-methylquinolin-2(1H)-one).

Table 2: Effect of Different Bases and Solvents on the Suzuki Coupling of a Related 8-Chloro-isoquinolinone Derivative

Reaction Conditions: (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1 equiv.), pyrimidin-2-ylboronic acid (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.5 mol%), Sphos (1.5 mol%), Base (3 equiv.), Solvent, 12 h.

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Toluene11065.2
K₂CO₃Dioxane10167.5
K₂CO₃THF/H₂O (1:1)6599.0
K₂CO₃EtOH/H₂O (1:1)7897.6
Cs₂CO₃THF/H₂O (1:1)6595.3
K₃PO₄THF/H₂O (1:1)6592.1

(Adapted from a study on a structurally related 8-chloro-isoquinolinone derivative).

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: This compound, Boronic Acid, Base, Catalyst Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heat_Stir Heat and Stir Solvent->Heat_Stir Monitor Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Extraction Cool->Extract Purify Purification (Chromatography) Extract->Purify Product Final Product Purify->Product Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low or No Yield Catalyst_Check Check Catalyst Activity Start->Catalyst_Check Solubility_Check Check Solubility Start->Solubility_Check Protodeboronation Protodeboronation? Start->Protodeboronation Ligand_Check Optimize Ligand Catalyst_Check->Ligand_Check Base_Check Screen Bases Solubility_Check->Base_Check Temp_Check Adjust Temperature Base_Check->Temp_Check Homocoupling Homocoupling? Protodeboronation->Homocoupling

Technical Support Center: Synthesis of 8-Bromoisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromoisoquinolin-1(2H)-one and its derivatives. Our focus is to address common challenges and byproducts encountered during key synthetic transformations.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Direct Bromination of Isoquinolin-1(2H)-one

A primary and direct method for the synthesis of this compound is the electrophilic bromination of the parent isoquinolin-1(2H)-one. This seemingly straightforward reaction can present challenges in controlling regioselectivity and minimizing the formation of undesired byproducts.

Q1: My bromination of isoquinolin-1(2H)-one is yielding a mixture of isomers. How can I improve the selectivity for the 8-bromo product?

A1: Achieving high regioselectivity in the bromination of the isoquinolin-1(2H)-one core is a common challenge. The electronic nature of the heterocyclic system directs electrophilic substitution to multiple positions, primarily the 5- and 8-positions. Here are key parameters to control for favoring the 8-position:

  • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as it can offer better control and milder reaction conditions.[1]

  • Solvent and Acidity: The reaction is typically performed in a strong acid, such as concentrated sulfuric acid. The choice of acid and its concentration can significantly influence the position of bromination.

  • Temperature Control: Strict temperature control is crucial. Running the reaction at low temperatures (e.g., -25°C to -18°C) can significantly enhance the selectivity for a specific isomer by controlling the kinetics of the reaction.[2]

Q2: I am observing a significant amount of di-brominated and poly-brominated byproducts in my reaction mixture. What are the likely structures and how can I minimize their formation?

A2: The formation of multiple brominated species is a frequent side reaction, especially if the reaction is not carefully controlled.

  • Common Di-brominated Byproducts: Based on the electronic properties of the isoquinoline ring system, the most likely di-brominated byproduct is 5,8-dibromoisoquinolin-1(2H)-one . Other isomers are also possible depending on the reaction conditions.

  • Minimizing Over-bromination:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a large excess of NBS or Br₂ should be avoided. A slight excess (e.g., 1.1 equivalents) is often sufficient to drive the reaction to completion without significant over-bromination.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

    • Gradual Addition: Add the brominating agent portion-wise or as a slow, continuous drip to maintain a low concentration of the electrophile in the reaction mixture.

Byproduct CategoryPotential StructuresKey Mitigation Strategies
Isomeric Monobromides 5-Bromoisoquinolin-1(2H)-one, 6-Bromoisoquinolin-1(2H)-one, 7-Bromoisoquinolin-1(2H)-oneStrict temperature control, optimization of solvent and acid catalyst.
Di-brominated Products 5,8-Dibromoisoquinolin-1(2H)-one, and other isomersPrecise control of brominating agent stoichiometry (avoid excess), careful monitoring of reaction time.

Q3: What are some common issues during the work-up and purification of this compound?

A3: The work-up and purification steps are critical for obtaining a pure product.

  • Neutralization: When quenching the acidic reaction mixture with a base (e.g., aqueous ammonia or sodium bicarbonate), a large amount of heat can be generated. It is essential to perform this step slowly and with efficient cooling to prevent degradation of the product.

  • Purification Techniques:

    • Recrystallization: This is a common method for purifying the crude product. A mixed solvent system, such as heptane/toluene, may be effective.

    • Column Chromatography: For separating complex mixtures of isomers and di-brominated byproducts, silica gel column chromatography is often necessary. A gradient elution with a solvent system like dichloromethane/ethyl acetate can be effective.[2]

Alternative Synthetic Routes and Their Potential Byproducts

While direct bromination is a common approach, other synthetic strategies involving the construction of the isoquinolinone ring from a pre-brominated precursor can also be employed. These routes may present a different set of potential byproducts.

Q4: I am considering a Bischler-Napieralski-type reaction to synthesize an this compound derivative. What are the potential side reactions in this approach?

A4: The Bischler-Napieralski reaction is a powerful tool for constructing the dihydroisoquinoline core, which can then be oxidized to the isoquinolinone. However, several side reactions can occur:

  • Formation of Styrene Derivatives: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene byproducts. This is more likely to occur with substrates that can form a stable conjugated system.

  • Incomplete Cyclization: If the aromatic ring of the β-arylethylamide precursor is not sufficiently electron-rich, the intramolecular electrophilic aromatic substitution may be sluggish or fail to proceed, resulting in the recovery of starting material or decomposition under harsh conditions.

  • Oxidation State: The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline. A subsequent oxidation step is required to obtain the aromatic isoquinolin-1(2H)-one. Incomplete oxidation will result in the corresponding dihydroisoquinolinone as an impurity.

Experimental Protocols

Protocol 1: General Procedure for Direct Bromination of Isoquinolin-1(2H)-one

This protocol is a general guideline and requires optimization for specific substrates and scales.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add isoquinolin-1(2H)-one (1.0 eq.).

  • Acidification: Cool the flask in an ice-salt bath and slowly add concentrated sulfuric acid, maintaining the internal temperature below 20°C.

  • Cooling: Cool the resulting solution to the desired reaction temperature (e.g., -20°C) using a dry ice/acetone bath.

  • Bromination: Dissolve N-Bromosuccinimide (1.05 - 1.1 eq.) in concentrated sulfuric acid and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains constant.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution), keeping the temperature below 25°C.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate key concepts.

Direct_Bromination_Pathway IQ_one Isoquinolin-1(2H)-one Bromination Bromination (NBS, H₂SO₄) IQ_one->Bromination Product This compound Bromination->Product Desired Pathway Isomers Isomeric Byproducts (e.g., 5-Bromo-) Bromination->Isomers Side Reaction (Poor Regioselectivity) Dibromo Di-brominated Byproducts (e.g., 5,8-Dibromo-) Bromination->Dibromo Side Reaction (Over-bromination)

Caption: Synthetic pathway for this compound via direct bromination, highlighting potential byproduct formation.

Troubleshooting_Bromination cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions Problem Low Yield or Impure Product in Bromination Reaction Cause1 Poor Regioselectivity Problem->Cause1 Cause2 Over-bromination Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Cause4 Degradation during Work-up Problem->Cause4 Action1 Optimize Temperature (Lower Temperature) Cause1->Action1 Action2 Screen Solvents/ Acid Catalysts Cause1->Action2 Action3 Control Stoichiometry of Brominating Agent Cause2->Action3 Action4 Monitor Reaction Closely (TLC/LC-MS) Cause2->Action4 Cause3->Action4 Action5 Ensure Slow, Cooled Neutralization Cause4->Action5

Caption: A logical troubleshooting workflow for addressing common issues in the direct bromination of isoquinolin-1(2H)-one.

References

Technical Support Center: Buchwald-Hartwig Reactions with 8-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges when using 8-Bromoisoquinolin-1(2H)-one as a substrate in Buchwald-Hartwig amination reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a question-and-answer format.

Question 1: My reaction shows no conversion to the desired product. What are the primary causes and how can I resolve this?

Answer: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic system or the reaction setup.

  • Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated.[1] Palladium(II) precatalysts like Pd(OAc)₂ require reduction to Pd(0) to enter the catalytic cycle.[1] If using a Pd(II) source, ensure your conditions promote this reduction. Consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladacycle precatalyst (e.g., XPhos Pd G3), which rapidly forms the active Pd(0) species upon exposure to a base.

  • Catalyst Poisoning: The this compound substrate is an N-heterocycle, which contains nitrogen atoms that can coordinate to the palladium center and poison the catalyst.[2] This is a very common issue with heteroaromatic substrates. The use of bulky, electron-rich phosphine ligands is critical to shield the metal center and favor the desired catalytic cycle over inhibitory binding.[3][4]

  • Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[2] Ensure that solvents are anhydrous and thoroughly degassed. Reagents should be pure, and the reaction should be set up under a strictly inert atmosphere (Argon or Nitrogen).

  • Suboptimal Ligand/Base Combination: The ligand and base work in concert. A base that is too weak may not effectively deprotonate the amine-palladium complex, halting the catalytic cycle.[5] A strong base like NaOtBu is often effective but can be incompatible with other functional groups.[6][7]

Question 2: I am seeing very low yield (<20%) with a significant amount of starting material remaining. What parameters should I screen?

Answer: Low conversion suggests the reaction is proceeding but is either too slow or the catalyst is deactivating over time.

  • Screen Key Reaction Parameters: A systematic screening of parameters is the most effective approach.[2] It is recommended to change one variable at a time. A good starting point is to screen different ligands (e.g., XPhos, RuPhos, SPhos) while keeping the palladium source, base, and solvent constant.[2] Subsequently, screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄) with the best-performing ligand.

  • Increase Temperature: Buchwald-Hartwig reactions often require heating, typically between 80-110 °C, to achieve a reasonable rate.[2] If your reaction is running at a lower temperature, a moderate increase may improve the yield. However, be cautious, as excessively high temperatures (>120 °C) can lead to catalyst decomposition into palladium black.[2]

  • Increase Catalyst Loading: While typical catalyst loadings are around 1-2 mol%, challenging substrates may require a higher loading (e.g., 5 mol%) to achieve good conversion.[3]

  • Check Solubility: If the base or other reagents are not sufficiently soluble in the reaction solvent, the reaction can be slow and inefficient.[2] While toluene and dioxane are common solvents, ensuring good agitation or even gentle sonication at the start of the reaction can help with sparingly soluble inorganic bases.[7][8]

Question 3: My reaction is generating significant side products, particularly the hydrodehalogenated isoquinolinone. How can I suppress this?

Answer: The formation of the hydrodehalogenated arene is a known unproductive side reaction that competes with the desired C-N bond formation.[3]

  • Mechanism of Side Reaction: This side product can arise from a competing pathway where the palladium-amido intermediate undergoes β-hydride elimination, or from protonolysis of the aryl-palladium intermediate.[3]

  • Optimize the Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (the "Buchwald ligands") are specifically designed to promote rapid reductive elimination of the desired product, which outcompetes the side reactions.[3][4] If you are using an older generation or less bulky ligand, switching to one like XPhos or RuPhos is highly recommended.

  • Base Strength: The strength and nature of the base can influence this pathway. Experiment with different bases; sometimes a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ can provide a cleaner reaction profile, albeit potentially requiring longer reaction times or higher temperatures.[7]

Question 4: Are there specific challenges related to the this compound structure itself?

Answer: Yes, the isoquinolinone core presents unique challenges beyond typical N-heterocycles.

  • Lactam N-H Acidity: The proton on the lactam nitrogen is acidic and can be deprotonated by the strong bases (like NaOtBu) typically used in the reaction. This can lead to multiple anionic species in solution, potentially complicating the reaction by coordinating to the palladium or altering solubility. Using a weaker base like K₂CO₃ or K₃PO₄ might be beneficial.[6]

  • Chelation/Coordination: The lactam oxygen, along with the isoquinoline nitrogen, could potentially act as a chelating agent to the palladium center, leading to catalyst inhibition. Again, using a very bulky monodentate ligand is the best strategy to prevent such unproductive binding.[3]

Frequently Asked Questions (FAQs)

  • Q: How do I choose the best palladium precatalyst?

    • A: Modern palladacycle precatalysts (e.g., G2, G3, G4 precatalysts) are often preferred because they are air-stable and efficiently generate the active LPd(0) catalyst in solution under mild conditions, avoiding the uncertainties of in-situ reduction of Pd(II) sources.[1]

  • Q: What is the role of the base and which one should I start with?

    • A: The base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that undergoes reductive elimination.[7][9] Sodium tert-butoxide (NaOtBu) is a common and effective strong base, but it is not compatible with base-sensitive functional groups like esters.[6][7] For sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are excellent alternatives.[6][7]

  • Q: Which solvent is best?

    • A: Aprotic, non-polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common and effective choices.[2][7] Polar aprotic solvents like DMF are sometimes used for solubility but can coordinate to the palladium and may not be ideal.[5]

  • Q: How can I be sure my reaction is truly inert?

    • A: Use standard Schlenk line or glovebox techniques. Solvents should be passed through a purification system (e.g., Grubbs apparatus) or distilled from an appropriate drying agent. Ensure all glassware is oven- or flame-dried and the reaction is assembled under a positive pressure of an inert gas like argon.

Data Summary: Recommended Starting Conditions

The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound, based on general principles for challenging N-heterocyclic substrates.

ParameterRecommended Reagents & ConditionsRationale & Comments
Aryl Halide This compoundSubstrate of interest.
Amine Primary or Secondary Amine1.2 - 1.5 equivalents.
Pd Source XPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (1 mol%)Precatalyst is often more reliable.[1]
Ligand XPhos (4 mol%) or RuPhos (4 mol%)Bulky, electron-rich ligands are essential for N-heterocycles.[2][3][4] If using Pd₂(dba)₃, a 2:1 Ligand:Pd ratio is typical.
Base NaOtBu (1.5 eq) or Cs₂CO₃ (2.0 eq)Start with NaOtBu for speed; switch to Cs₂CO₃ if side reactions or functional group incompatibility is an issue.[6][7]
Solvent Toluene or 1,4-DioxaneMust be anhydrous and degassed.[2]
Temperature 90 - 110 °CReaction often requires heating for optimal rate.[2]
Atmosphere Argon or NitrogenCrucial for preventing catalyst oxidation.[2]

Experimental Protocol: General Procedure

This protocol provides a general methodology for performing a small-scale test reaction.

Reagents & Equipment:

  • Oven-dried reaction vial with a PTFE-lined screw cap and stir bar.

  • Schlenk line or glovebox for inert atmosphere.

  • Anhydrous, degassed toluene.

  • This compound (1.0 eq).

  • Amine coupling partner (1.2 eq).

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq).

  • Ligand (if not using a precatalyst, e.g., XPhos, 0.04 eq).

  • Base (e.g., NaOtBu, 1.5 eq).

Procedure:

  • In a glovebox: To the reaction vial, add this compound, the palladium precatalyst (or Pd source and ligand), and the base.

  • Add the magnetic stir bar.

  • Seal the vial with the screw cap.

  • Remove the vial from the glovebox.

  • Using a syringe, add the anhydrous, degassed toluene, followed by the amine coupling partner.

  • Place the vial in a pre-heated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing by TLC or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a small plug of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[2]

Visual Troubleshooting and Reaction Workflow

The following diagrams illustrate the logical flow for troubleshooting and the fundamental catalytic cycle.

TroubleshootingWorkflow start Reaction Failed (Low or No Conversion) check_setup 1. Verify Reaction Setup start->check_setup check_reagents 2. Assess Reagent Quality check_setup->check_reagents Setup OK sub_setup1 Inert Atmosphere? (Ar/N2) check_setup->sub_setup1 sub_setup2 Temp Correct? check_setup->sub_setup2 screen_conditions 3. Screen Core Components check_reagents->screen_conditions Reagents OK sub_reagents1 Solvent Dry/Degassed? check_reagents->sub_reagents1 sub_reagents2 Substrates Pure? check_reagents->sub_reagents2 success Reaction Successful screen_conditions->success Optimization Complete sub_screen1 Screen Ligands (XPhos, RuPhos, etc.) screen_conditions->sub_screen1 sub_screen2 Screen Bases (NaOtBu, Cs2CO3, etc.) screen_conditions->sub_screen2 sub_screen3 Screen Pd Source (Precatalyst vs Pd(0)) screen_conditions->sub_screen3

Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig reactions.

CatalyticCycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add label_oa Oxidative Addition amido Palladium-Amido Complex ox_add->amido label_le Ligand Exchange product Ar-NRR' (Product) amido->product label_re Reductive Elimination product->pd0 Catalyst Regeneration reactant1 Ar-Br reactant1->ox_add reactant2 HNRR' reactant2->amido base Base base->amido

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

References

purification strategies for crude 8-Bromoisoquinolin-1(2H)-one products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 8-Bromoisoquinolin-1(2H)-one. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities depend on the synthetic route. If prepared by electrophilic bromination of isoquinolin-1(2H)-one, the most likely impurities are:

  • Unreacted Isoquinolin-1(2H)-one: The starting material for the bromination reaction.[1]

  • Di-brominated Isoquinolinones: Over-bromination can lead to the formation of di-bromo-isomers.

  • Residual Brominating Reagent: Traces of N-bromosuccinimide (NBS) or bromine may remain.[1]

  • Solvents and Reagents: Residual solvents from the reaction and workup.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for the highest purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the visualization of the separation of the desired product from impurities. A successful purification will show a single spot for the collected fractions corresponding to the product, with different Rf values for the impurities.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out Instead of Crystal Formation

  • Possible Cause: The solute is coming out of solution above its melting point, or the solution is too concentrated.

  • Recommended Solution:

    • Re-heat the solution to dissolve the oil.

    • Add more of the primary solvent to dilute the solution.

    • Allow the solution to cool more slowly to encourage crystal formation.

    • Consider using a different solvent system.

Issue 2: No Crystal Formation Upon Cooling

  • Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound having high solubility even at low temperatures.

  • Recommended Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure this compound.

    • Concentrate the solution by evaporating some of the solvent and allow it to cool again.

    • Place the solution in an ice bath or refrigerator to further decrease the temperature.

Issue 3: Poor Recovery of the Product

  • Possible Cause: The compound has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.

  • Recommended Solution:

    • Before filtering, cool the flask in an ice bath for an extended period to maximize precipitation.

    • Minimize the amount of cold solvent used to wash the crystals during filtration.

    • The filtrate can be concentrated to yield a second crop of crystals, which may require further purification.

Column Chromatography

Issue 1: Poor Separation of Product and Impurities

  • Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the components.

  • Recommended Solution:

    • Optimize the eluent system using TLC. The ideal eluent should give the product an Rf value of approximately 0.25-0.35.

    • If the spots are too close, try a less polar solvent system to increase the separation.

    • If the product and impurities have very different polarities, consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

Issue 2: The Compound is Running Too Fast or Too Slow on the Column

  • Possible Cause: The polarity of the eluent is too high or too low.

  • Recommended Solution:

    • Too Fast (High Rf): Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

    • Too Slow (Low Rf): Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Issue 3: Streaking of the Compound on the TLC Plate and Column

  • Possible Cause: The compound may be too polar for the eluent system, interacting too strongly with the silica gel. It could also be due to the presence of acidic or basic impurities.

  • Recommended Solution:

    • Add a small amount of a polar solvent like methanol to the eluent.

    • If the compound is suspected to be acidic or basic, a small amount of acetic acid or triethylamine (0.1-1%) can be added to the eluent system to improve the peak shape.

Data Presentation

Table 1: Suggested Recrystallization Solvents for Brominated Isoquinolinones

Solvent/Solvent SystemPolarityComments
Heptane/TolueneNon-polar/AromaticA mixture can be effective for compounds with aromatic character.[2]
EthanolPolar ProticA good starting point for many moderately polar compounds.
Ethyl Acetate/HexaneMedium PolarityA versatile mixture where the polarity can be finely tuned.
Dichloromethane/HexaneMedium PolarityAnother common mixture for compounds of intermediate polarity.

Table 2: General Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Start with a non-polar solvent and gradually increase polarity. Common systems include Hexane/Ethyl Acetate and Dichloromethane/Diethyl Ether gradients.[3]
Elution Mode Gradient elution is often effective for separating the product from both less polar and more polar impurities.
Monitoring TLC with UV visualization (254 nm)

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. The target compound should have an Rf of ~0.25-0.35. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack, draining the excess solvent until it is level with the top of the silica.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and add the resulting powder to the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Initial Cleanup column_chromatography Column Chromatography start->column_chromatography Primary Purification recrystallization->column_chromatography Further Purification tlc_analysis TLC Analysis recrystallization->tlc_analysis column_chromatography->recrystallization Final Polishing column_chromatography->tlc_analysis final_product Pure Product tlc_analysis->final_product Purity Check

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Crude Product purity_check Assess Purity (TLC) start->purity_check recrystallize Recrystallization purity_check->recrystallize Minor Impurities column Column Chromatography purity_check->column Complex Mixture pure Pure Product purity_check->pure Purity >95% recrystallize->purity_check Check Purity troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., oiling out, no crystals) recrystallize->troubleshoot_recrystallization Issues column->purity_check Check Purity troubleshoot_column Troubleshoot Column (e.g., poor separation) column->troubleshoot_column Issues troubleshoot_recrystallization->recrystallize Re-attempt troubleshoot_column->column Re-attempt

Caption: A logical decision-making workflow for troubleshooting purification issues.

References

minimizing debromination side reactions in 8-Bromoisoquinolin-1(2H)-one couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to minimize debromination side reactions during palladium-catalyzed cross-coupling reactions with 8-Bromoisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of coupling reactions with this compound?

A1: Debromination, also known as hydrodebromination, is a significant side reaction where the bromine atom at the C-8 position of the isoquinolinone ring is replaced by a hydrogen atom. This leads to the formation of the undesired byproduct isoquinolin-1(2H)-one, which reduces the yield of the desired coupled product and complicates purification.[1][2]

Q2: What are the primary causes of debromination in these reactions?

A2: The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This species can arise from various sources, including solvents (like alcohols), water, amines, or the phosphine ligands themselves. The Pd-H species can then transfer a hydride to the this compound complex, leading to the debrominated byproduct.

Q3: Which coupling reactions are most susceptible to debromination with this substrate?

A3: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all prone to debromination, particularly when using electron-rich heteroaromatic substrates like this compound.[2] The specific reaction conditions greatly influence the extent of this side reaction.

Q4: How does the choice of catalyst, ligand, and base impact debromination?

A4: The selection of the catalyst system is critical.[2]

  • Palladium Precursor: The choice of Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the formation of the active Pd(0) catalyst and potentially affect side reactions.[3]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination step over the competing debromination pathway.[1][2]

  • Base: The strength and type of base are crucial. Stronger bases can sometimes promote debromination. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu, especially if debromination is a significant issue.[1][2]

Troubleshooting Guides

Issue 1: Significant Formation of Isoquinolin-1(2H)-one (Debrominated Byproduct) in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting and minimizing debromination in Suzuki-Miyaura couplings of this compound.

Troubleshooting Workflow:

start High Debromination Observed ligand Optimize Ligand start->ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos) base Change Base ligand->base Switch to weaker inorganic bases (K₃PO₄, Cs₂CO₃) solvent Modify Solvent base->solvent Use aprotic solvents (Toluene, Dioxane) temp Lower Temperature solvent->temp Decrease reaction temp. (e.g., from 100°C to 80°C) boronic Check Boronic Acid Quality temp->boronic Ensure high purity of boronic acid/ester end Debromination Minimized boronic->end

Caption: Troubleshooting workflow for Suzuki-Miyaura debromination.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Inappropriate Ligand Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.These ligands accelerate the rate of reductive elimination, which outcompetes the debromination pathway.[1]
Base is too Strong Replace strong bases (e.g., NaOtBu) with milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]Stronger bases can promote the formation of Pd-H species, leading to increased debromination.
Protic Solvent Change the solvent from protic (e.g., alcohols) or DMF to aprotic solvents like toluene, 1,4-dioxane, or THF.[1]Protic solvents can act as a hydride source, contributing to debromination.
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress carefully, as the reaction time may need to be extended.[2][4]Higher temperatures can accelerate the rate of debromination.[2]
Poor Quality Boronic Acid Use high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).Impurities in the boronic acid can negatively affect the catalyst. Protodeboronation can also be a competing side reaction.[5]
Issue 2: Low Yield in Buchwald-Hartwig Amination due to Debromination

This guide addresses the common issue of debromination during the Buchwald-Hartwig amination of this compound.

Troubleshooting Workflow:

start Low Yield & High Debromination in Buchwald-Hartwig catalyst Optimize Catalyst System start->catalyst Use appropriate Pd precatalyst and bulky phosphine ligand base_choice Screen Different Bases catalyst->base_choice Test weaker bases if strong bases cause issues temp_control Careful Temperature Control base_choice->temp_control Lower temperature to reduce debromination rate reagent_purity Verify Reagent Purity temp_control->reagent_purity Ensure amine and solvent are pure and dry end Improved Yield reagent_purity->end

Caption: Troubleshooting workflow for Buchwald-Hartwig debromination.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Catalyst Degradation Use a well-defined pre-catalyst or ensure the active catalyst is generated effectively.Formation of palladium black can lead to non-selective catalysis, including debromination.[2]
Base-Promoted Debromination While strong bases like NaOtBu or LHMDS are often necessary, carefully optimize their concentration and the reaction temperature. A screen of different bases may be beneficial.[2]The choice of base can be critical in preventing hydrodehalogenation.[2]
High Temperature Reduce the reaction temperature and monitor the reaction over a longer period.While amination often requires heat, excessive temperatures can favor the debromination side reaction.[4]
Amine Quality Ensure the amine coupling partner is pure and dry.Impurities in the amine can potentially poison the catalyst or contribute to side reactions.

Quantitative Data Summary

The following tables summarize general observations on how reaction parameters can influence the ratio of desired product to the debrominated byproduct. Note that these are illustrative and the optimal conditions for this compound must be determined empirically.

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling

LigandBaseTemperature (°C)Product : Debromination Ratio (Illustrative)
PPh₃Na₂CO₃100Low
PPh₃K₃PO₄100Moderate
XPhosK₃PO₄80High
SPhosCs₂CO₃80Very High

Table 2: Effect of Solvent and Temperature on Buchwald-Hartwig Amination

SolventBaseTemperature (°C)Product : Debromination Ratio (Illustrative)
TolueneNaOtBu110Moderate
1,4-DioxaneNaOtBu110Moderate-High
TolueneK₂CO₃110Low (Potentially slow reaction)
TolueneNaOtBu90High

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Degassed 1,4-dioxane/water (e.g., 10:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]

  • In a separate vial, under an inert atmosphere, add Pd(OAc)₂ and SPhos.

  • Add the degassed solvent mixture to the Schlenk flask via syringe.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Debromination

This protocol is a general starting point for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOtBu (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.[2]

  • Add this compound to the flask.

  • Add anhydrous toluene, followed by the amine.

  • Seal the flask and heat the reaction mixture to 90-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Relationship for Minimizing Debromination

This diagram illustrates the key decision points and their relationships in developing a strategy to minimize debromination side reactions.

A Initial Reaction Setup B High Debromination? A->B E Use Bulky, Electron-Rich Ligand B->E Yes G Successful Coupling B->G No C Lower Temperature C->B Re-evaluate D Change Base to Weaker Inorganic F Switch to Aprotic Solvent D->F E->D F->C

Caption: Decision-making flowchart for debromination reduction.

References

Technical Support Center: Efficient Cross-Coupling of 8-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of cross-coupling reactions involving 8-Bromoisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cross-coupling reactions performed on this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing aryl bromides like this compound are the Suzuki-Miyaura (C-C bond formation with boronic acids/esters), Buchwald-Hartwig amination (C-N bond formation with amines), Sonogashira (C-C bond formation with terminal alkynes), and Heck (C-C bond formation with alkenes) reactions.[1] The choice of reaction depends on the desired final product.

Q2: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?

A2: Generally, the reactivity of aryl halides follows the order: R-I > R-OTf > R-Br >> R-Cl.[2][3] This trend is based on the bond dissociation energies and the ease of the oxidative addition step in the catalytic cycle.[2] this compound is thus a moderately reactive substrate, suitable for a wide range of coupling reactions.

Q3: Why are phosphine ligands so important in these reactions?

A3: Phosphine ligands play a crucial role by stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically bulky ligands, such as the Buchwald ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency, especially for less reactive substrates.[4][5][6]

Q4: Can microwave irradiation be used to improve reaction efficiency?

A4: Yes, microwave irradiation is a valuable tool for accelerating cross-coupling reactions.[4] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[7][8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during cross-coupling experiments with this compound.

Suzuki-Miyaura Coupling

Problem 1: Low or no product yield.

  • Possible Cause: Inactive catalyst or inappropriate ligand selection.

    • Solution: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligand is critical.[4] For challenging substrates, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[4][5] Pd(dppf)Cl₂ is also a commonly used and effective catalyst.[4][9]

  • Possible Cause: Incorrect base selection.

    • Solution: The base is crucial for activating the boronic acid.[4][10] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] The optimal base depends on the specific substrates and should be screened. For base-sensitive substrates, milder bases like KF can be used.[4][10]

  • Possible Cause: Poor solvent choice or solubility issues.

    • Solution: Solvents like dioxane, THF, DMF, and toluene, often in aqueous mixtures, are commonly used.[4] The solvent system must ensure all reactants are sufficiently soluble.

  • Possible Cause: Instability of the boronic acid.

    • Solution: Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines). Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[4]

Problem 2: Significant formation of side products.

  • Possible Cause: Homocoupling of the boronic acid.

    • Solution: This is often caused by the presence of oxygen.[4] Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4]

  • Possible Cause: Dehalogenation of this compound.

    • Solution: The bromine atom is replaced by a hydrogen. This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if appropriate for the protocol) may help reduce this side reaction.[4]

Buchwald-Hartwig Amination

Problem 1: Reaction fails to proceed.

  • Possible Cause: Inappropriate catalyst/ligand combination.

    • Solution: The Buchwald-Hartwig amination is highly dependent on the ligand.[11] Early generations of catalysts were limited in scope. Modern, sterically hindered dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos) are effective for a wide range of amines and aryl halides.[6][12]

  • Possible Cause: Wrong choice of base.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices. The base must be strong enough to deprotonate the amine or the N-H bond in the intermediate complex.[12]

Problem 2: Low yield of the desired amine.

  • Possible Cause: Catalyst inhibition.

    • Solution: Certain functional groups on the substrates can inhibit the catalyst. Additionally, the formation of off-cycle palladium dimers can slow the reaction. Bidentate ligands like DPPF were developed to help prevent the formation of these unreactive dimers.[11]

  • Possible Cause: Competing side reactions.

    • Solution: A potential side reaction is β-hydride elimination from the amide intermediate, which leads to a hydrodehalogenated arene and an imine.[11] The choice of a bulky ligand can disfavor this pathway.

Sonogashira Coupling

Problem 1: Reaction is sluggish or gives low yield.

  • Possible Cause: Inefficient catalyst system.

    • Solution: The classic Sonogashira reaction uses a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13][14] The copper co-catalyst is crucial for the formation of the reactive copper(I) acetylide.[14]

  • Possible Cause: Homocoupling of the alkyne (Glaser coupling).

    • Solution: This side reaction is promoted by oxygen. It is essential to perform the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[15]

Problem 2: Catalyst decomposition.

  • Possible Cause: High reaction temperatures.

    • Solution: While heating is sometimes necessary, prolonged exposure to high temperatures can lead to the formation of palladium black and catalyst deactivation. Copper-free Sonogashira protocols, often employing bulky, electron-rich ligands, can sometimes be performed under milder conditions.[14][16]

Heck Coupling

Problem 1: Low conversion or no reaction.

  • Possible Cause: Inactive catalyst or poor choice of base.

    • Solution: Typical catalysts include Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄.[17] The base, often a tertiary amine like triethylamine (Et₃N) or a carbonate, is critical for regenerating the active Pd(0) catalyst.[17][18]

  • Possible Cause: Alkene partner is not suitable.

    • Solution: The Heck reaction works best with electron-deficient alkenes, such as acrylates, styrene, or acrylonitrile.[17] Electron-rich alkenes can be less reactive.

Problem 2: Poor regioselectivity or stereoselectivity.

  • Possible Cause: Reaction conditions not optimized.

    • Solution: The Heck reaction typically results in the formation of a trans-substituted alkene.[18] The regioselectivity (addition to which carbon of the double bond) can sometimes be an issue. The choice of ligand and additives can influence the outcome.

Data Presentation: Catalyst Systems for Cross-Coupling

The following tables summarize typical catalytic systems for various cross-coupling reactions applicable to this compound, based on literature for similar substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst Ligand Base Solvent Temperature (°C) Reference
Pd(PPh₃)₄ PPh₃ Na₂CO₃ Toluene/Ethanol/Water 80-100 [2][19]
Pd(OAc)₂ SPhos K₃PO₄ Toluene/Water 80 [20]
Pd₂(dba)₃ P(t-Bu)₃ KF THF Room Temp - 60 [10][21]

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene/Methanol | 80 |[9] |

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst Ligand Base Solvent Temperature (°C) Reference
Pd₂(dba)₃ XPhos NaOt-Bu Toluene 80-110 [6][12]
Pd(OAc)₂ BINAP Cs₂CO₃ Toluene 100 [11]

| [(CyPF-tBu)PdCl₂] | CyPF-tBu | K₃PO₄ | Dioxane | 100-120 |[22] |

Table 3: Sonogashira Coupling Conditions

Catalyst Co-catalyst Base Solvent Temperature (°C) Reference
PdCl₂(PPh₃)₂ CuI Et₃N THF/DMF Room Temp - 60 [13][23]
Pd(PPh₃)₄ CuI i-Pr₂NH Toluene 50-80 [16]

| Pd(OAc)₂ | None (Cu-free) | Cs₂CO₃ | Acetonitrile | 80 |[16] |

Table 4: Heck Coupling Conditions

Catalyst Ligand Base Solvent Temperature (°C) Reference
Pd(OAc)₂ PPh₃ Et₃N DMF/Acetonitrile 80-120 [7][17]
Pd(PPh₃)₄ PPh₃ K₂CO₃ DMF 100 [7]

| PdCl₂ | None | NaOAc | NMP | 100-140 |[17] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[9]

  • Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[24]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv) and ligand (if separate).

  • Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.[24]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[25]

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the ligand (e.g., XPhos, 0.02-0.05 equiv), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a reaction vessel.

  • Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.1-1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the required temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify the product by chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equiv).[23]

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).[13]

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

G cluster_start Initial Catalyst Screening Workflow Start Define Coupling Type (e.g., Suzuki, Heck) CouplingPartner Select Coupling Partner (Boronic Acid, Amine, etc.) Start->CouplingPartner CatalystChoice Select Pd Precatalyst (Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) CouplingPartner->CatalystChoice LigandChoice Select Ligand Class (Buchwald, NHC, Simple Phosphine) CatalystChoice->LigandChoice BaseSolvent Select Base & Solvent (e.g., K₂CO₃ in Dioxane/H₂O) LigandChoice->BaseSolvent RunReaction Run Small-Scale Test Reaction BaseSolvent->RunReaction Analyze Analyze Results (LCMS, NMR) RunReaction->Analyze Monitor Success Success: Scale Up Analyze->Success >80% Conversion Troubleshoot Failure: Troubleshoot Analyze->Troubleshoot <80% Conversion

Caption: Workflow for initial catalyst and condition screening.

G cluster_troubleshooting Troubleshooting a Failed Suzuki Coupling Start Low/No Product Yield CheckReagents Verify Reagent Quality (Boronic acid, Solvent, Base) Start->CheckReagents ChangeLigand Screen Different Ligands (e.g., XPhos, SPhos, P(tBu)₃) CheckReagents->ChangeLigand Reagents OK ChangeBase Screen Different Bases (K₃PO₄, Cs₂CO₃, NaOt-Bu) ChangeLigand->ChangeBase No Improvement Success Problem Solved ChangeLigand->Success Improvement ChangeSolvent Change Solvent System (Dioxane, Toluene, DMF) ChangeBase->ChangeSolvent No Improvement ChangeBase->Success Improvement ChangeCatalyst Try Different Pd Source (Pd(OAc)₂, Pd₂(dba)₃) ChangeSolvent->ChangeCatalyst No Improvement ChangeSolvent->Success Improvement CheckTemp Increase Temperature / Use Microwave ChangeCatalyst->CheckTemp No Improvement ChangeCatalyst->Success Improvement CheckTemp->Success Improvement

Caption: A logical workflow for troubleshooting a failed Suzuki coupling.

G General Palladium Cross-Coupling Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (+ R²-M) pd2_trans->pd0 Reductive Elimination (- R¹-R²)

References

Technical Support Center: Managing Poor Solubility of 8-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble compound 8-Bromoisoquinolin-1(2H)-one in various reaction media.

Troubleshooting Guide

This guide is designed to help you overcome common issues related to the solubility of this compound during your experiments.

Issue 1: My this compound is not dissolving in the chosen reaction solvent.

Initial Checks:

  • Solvent Purity: Ensure the solvent is anhydrous and of high purity, as impurities can affect solubility.

  • Compound Purity: Verify the purity of your this compound. Impurities from synthesis can significantly lower solubility. Consider recrystallization if purity is a concern. A common recrystallization method for related bromoisoquinolines involves using heptane or a heptane/toluene mixture.[1]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. Based on the polar nature of the lactam ring and the hydrophobic character of the brominated aromatic ring, a solvent with appropriate polarity is needed. For structurally similar compounds like 5,7-dibromo-8-hydroxyquinoline, solubility is highest in neat polar aprotic solvents.[2][3] Consider switching to or using a co-solvent system with the following:

    • High-Polarity Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent starting points.[2][3]

    • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are often used in cross-coupling reactions and may be effective.[4][5]

    • Aromatic Solvents: Toluene can be effective, especially when heated or as part of a co-solvent system.[1]

  • Temperature Increase: Gently heating the reaction mixture can significantly increase the solubility of most organic solids.[6][7]

    • Caution: Before heating, ensure that this compound and other reactants are thermally stable at the intended temperature to avoid degradation.

  • Co-solvent System: The use of a co-solvent can effectively increase the solvating power of the reaction medium.[8]

    • For example, in Suzuki-Miyaura coupling reactions, a mixture of an organic solvent (like dioxane or THF) with water is often used to dissolve both the organic substrate and the inorganic base.[9][10]

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance dissolution.

Decision Workflow for Insufficient Dissolution

Caption: Workflow for addressing poor dissolution of this compound.

Issue 2: My reaction is sluggish or incomplete, and I suspect poor solubility is the cause.

Even if the compound appears to dissolve, it may not be present at a sufficient concentration for the reaction to proceed efficiently.

Troubleshooting Steps:

  • Solvent Optimization for Specific Reaction Types:

    • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): These reactions are sensitive to the solvent system. Polar aprotic solvents like DMF, THF, and dioxane are commonly used.[4][5][11][12] The choice of solvent can influence the stability and activity of the palladium catalyst.[11][13][14] For Buchwald-Hartwig aminations, THF has been shown to be effective for similar substrates.[15][16]

    • Consideration of Co-solvents: For Suzuki reactions, the addition of water can be crucial for dissolving the inorganic base and facilitating the catalytic cycle.[9]

  • Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase with poor mixing, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle reactants across the phase boundary.

  • Homogenization: If the reaction mixture is a suspension, ensure vigorous stirring to maximize the surface area of the undissolved solid.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

Based on the structure and data from similar compounds, polar aprotic solvents are the most promising.

Solvent ClassRecommended SolventsRationale
Polar Aprotic DMF, DMSO, NMPThese solvents have high dielectric constants and are excellent at solvating polar molecules. Data on related compounds shows high solubility in these solvents.[2][3]
Ethereal THF, 1,4-DioxaneCommonly used in organometallic reactions and can be effective, especially when heated.[4][5]
Aromatic TolueneCan be a good choice for less polar substrates, often requiring heating.
Chlorinated Dichloromethane (DCM)May be effective for dissolving the compound for purification purposes like column chromatography.

Q2: How does temperature affect the solubility of this compound?

For most solid organic compounds, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice.[6] Therefore, heating the solvent will generally allow more of the compound to dissolve. However, it is crucial to be aware of the thermal stability of your compound and other reagents in the reaction mixture.

Q3: Are there any quantitative solubility data available for this compound?

Solvent SystemSolubility
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 5 mg/mL (Clear solution)
10% DMSO / 90% Corn Oil≥ 5 mg/mL (Clear solution)

This data strongly suggests that DMSO is a good solvent for this class of compounds.

Q4: I need to perform a Suzuki coupling reaction. What is a good starting point for a solvent system?

For Suzuki-Miyaura coupling reactions involving bromo-heterocycles, a mixture of a polar aprotic solvent and water is a common and effective choice.

Recommended Starting Conditions for Suzuki Coupling

start Suzuki Coupling of This compound solvent Solvent System: 1,4-Dioxane / Water (e.g., 4:1) start->solvent base Base: K2CO3 or Cs2CO3 solvent->base catalyst Catalyst: Pd(PPh3)4 or PdCl2(dppf) base->catalyst temperature Temperature: 80-100 °C catalyst->temperature result Expected Outcome: Formation of C-C bond temperature->result

Caption: Recommended starting conditions for a Suzuki coupling reaction.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for a rapid assessment of the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., DMF, DMSO, THF, Toluene, Ethanol, Acetonitrile, Water)

  • Small vials or test tubes (e.g., 1 mL)

  • Magnetic stir plate and stir bars (optional)

  • Vortex mixer

Procedure:

  • Weigh approximately 5 mg of this compound into a small, clean vial.

  • Add 0.5 mL of the first solvent to be tested.

  • Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at approximately 10 mg/mL.

  • If the solid has not dissolved, gently heat the vial (e.g., in a 40-50 °C water bath) and continue to stir or vortex. Observe if dissolution occurs with heating.

  • Record your observations (soluble at RT, soluble upon heating, insoluble).

  • Repeat for each solvent to be tested.

Protocol 2: Preparation of a Stock Solution in a Co-solvent System

This protocol is useful for preparing a concentrated stock solution for use in biological assays or for further dilution into a reaction mixture.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl in water)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL). Use sonication or gentle heating if necessary to fully dissolve the compound.

  • In a separate container, prepare the vehicle by mixing the co-solvents in the desired ratio. For example, to prepare 1 mL of the final solution, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix well.

  • Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix thoroughly.

  • Finally, add 450 µL of saline to the mixture and vortex until a clear, homogeneous solution is obtained.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always exercise their own professional judgment and conduct appropriate safety assessments before undertaking any experimental work.

References

preventing homo-coupling in Suzuki reactions of 8-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 8-Bromoisoquinolin-1(2H)-one. This resource is tailored for researchers, scientists, and professionals in drug development to provide targeted troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental challenges, with a primary focus on preventing the formation of undesired homo-coupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of Suzuki reactions and why is it problematic with this compound?

A1: Homo-coupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This is particularly problematic as it consumes the valuable boronic acid, reduces the yield of the desired 8-substituted isoquinolinone product, and introduces impurities that can be challenging to separate due to their structural similarity to the target molecule.

Q2: What are the primary drivers of homo-coupling in the Suzuki reaction of this compound?

A2: The main culprits for homo-coupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homo-coupled product and regenerating the Pd(0) catalyst. Using a Pd(II) precatalyst without an efficient reduction to the active Pd(0) state can also promote this unwanted side reaction.

Q3: How does the acidic N-H proton of this compound affect the Suzuki reaction and the propensity for homo-coupling?

A3: The acidic N-H proton in the isoquinolinone ring can complicate the Suzuki reaction. The presence of this acidic proton can lead to catalyst inhibition or deactivation. While the direct impact on homo-coupling is not fully elucidated for this specific substrate, conditions that lead to catalyst deactivation can create an environment where side reactions, including homo-coupling, become more prevalent. It is crucial to select a base that is strong enough to facilitate the catalytic cycle but does not lead to unwanted side reactions involving the N-H proton. In some cases, N-protection of the isoquinolinone may be a viable strategy to circumvent these issues.

Q4: What are the recommended starting conditions to minimize homo-coupling for the Suzuki reaction of this compound?

A4: Based on studies of similar isoquinolinone systems, a good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][2] A common choice for the palladium source is Pd(PPh₃)₂Cl₂ or Pd(OAc)₂.[1] For the base, potassium carbonate (K₂CO₃) has been shown to be effective.[1] A mixed solvent system, such as THF/H₂O, is often employed to ensure the solubility of all reaction components.[1] It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxygen-mediated homo-coupling.

Troubleshooting Guide

Issue: High Levels of Homo-Coupling Byproduct Observed

Potential Causes & Solutions

CauseRecommended Action
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (nitrogen or argon) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient Pre-catalyst Reduction If using a Pd(II) source (e.g., Pd(OAc)₂), consider adding a reducing agent or using a pre-catalyst that readily forms the active Pd(0) species. Buchwald's G3 or G4 pre-catalysts are designed for efficient in situ generation of the active catalyst.
Inappropriate Ligand Use bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands promote the desired cross-coupling pathway and can sterically hinder the formation of intermediates that lead to homo-coupling.[2]
Suboptimal Base Screen different bases. While K₂CO₃ is a good starting point, other bases like K₃PO₄ or Cs₂CO₃ might be more effective for your specific boronic acid.[3] The choice of base can influence the rate of transmetalation and suppress side reactions.
High Reaction Temperature Running the reaction at an unnecessarily high temperature can accelerate side reactions. Try lowering the temperature to the minimum required for a reasonable reaction rate.
High Concentration of Boronic Acid Consider slow addition of the boronic acid to the reaction mixture to keep its instantaneous concentration low, which can disfavor the bimolecular homo-coupling reaction.

Data Presentation

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, with various pyrimidinyl boronic acids or their pinacol esters. These results provide a valuable reference for selecting conditions for the coupling of this compound.

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
12-(4-Methoxyphenyl)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O98[1]
22-(4-Ethoxyphenyl)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O95[1]
32-(4-(Dimethylamino)phenyl)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O91[1]
42-(Piperidin-1-yl)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (1.0)SPhos (3.0)K₂CO₃THF/H₂O85[1]
52-(Morpholin-4-yl)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (1.0)SPhos (3.0)K₂CO₃THF/H₂O89[1]
62-(4-Methylpiperazin-1-yl)pyrimidin-5-ylpinacol boronatePd(PPh₃)₂Cl₂ (1.0)SPhos (3.0)K₂CO₃THF/H₂O82[1]
72-Chloropyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (5.0)SPhos (15.0)K₂CO₃THF/H₂O40[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 1.5-15 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., THF/H₂O mixture, typically 4:1 to 1:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • In a separate vial, dissolve the palladium catalyst and the ligand in a small amount of the degassed solvent.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-arylisoquinolin-1(2H)-one.

Visualizations

Suzuki_Homo_Coupling cluster_suzuki Desired Suzuki Cross-Coupling Pathway cluster_homo Undesired Homo-Coupling Pathway Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add Aryl_Halide This compound Aryl_Halide->Ox_Add PdII_Complex Ar-Pd(II)-X(Ln) Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Diaryl_Pd_Complex Ar-Pd(II)-R(Ln) Transmetalation->Diaryl_Pd_Complex Red_Elim Reductive Elimination Diaryl_Pd_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product 8-Arylisoquinolin-1(2H)-one Red_Elim->Product Pd0_homo Pd(0)Ln Oxidation Oxidation Pd0_homo->Oxidation Oxygen O2 Oxygen->Oxidation PdII_homo Pd(II)Ln Oxidation->PdII_homo Transmetalation_homo Transmetalation PdII_homo->Transmetalation_homo Boronic_Acid1 R-B(OH)2 Boronic_Acid1->Transmetalation_homo Boronic_Acid2 R-B(OH)2 Boronic_Acid2->Transmetalation_homo Red_Elim_homo Reductive Elimination Transmetalation_homo->Red_Elim_homo Red_Elim_homo->Pd0_homo Catalyst Regeneration Homo_Coupling_Product R-R (Homo-coupled Byproduct) Red_Elim_homo->Homo_Coupling_Product Troubleshooting_Workflow Start High Homo-Coupling Observed Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Thoroughly degas solvents and reagents. Maintain positive inert gas pressure. Check_Inert->Degas No Check_Catalyst What is the palladium source and ligand? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Optimize_Catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider a Pd(0) source or a pre-catalyst. Check_Catalyst->Optimize_Catalyst Suboptimal Check_Base Is the base optimal? Check_Catalyst->Check_Base Optimal Optimize_Catalyst->Check_Base Screen_Bases Screen alternative bases (e.g., K3PO4, Cs2CO3). Check_Base->Screen_Bases No Check_Temp Is the reaction temperature too high? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Lower_Temp Reduce the reaction temperature. Check_Temp->Lower_Temp Yes Check_Addition How is the boronic acid added? Check_Temp->Check_Addition No Lower_Temp->Check_Addition Slow_Addition Consider slow addition of the boronic acid. Check_Addition->Slow_Addition All at once End Homo-Coupling Minimized Check_Addition->End Slowly Slow_Addition->End

References

work-up procedures to remove palladium catalyst from 8-Bromoisoquinolin-1(2H)-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Palladium Catalyst Removal

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual palladium catalysts from reactions involving 8-Bromoisoquinolin-1(2H)-one and similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual palladium in my final compound?

A4: Regulatory bodies, such as the International Council for Harmonisation (ICH), set strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[1] According to the ICH Q3D guidelines, palladium has a permitted daily exposure (PDE) of 100 µ g/day for oral administration.[2] This often translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams.[2] For parenteral (injectable) drugs, the limit is even lower, at 1 ppm.[2] It is crucial to reduce palladium levels to meet these regulatory requirements, especially for compounds intended for clinical development.[3]

Q2: My reaction mixture turned black, and I see a precipitate. What is this, and how do I remove it?

A2: The black precipitate is likely palladium black (Pd(0)), which forms when the soluble palladium catalyst is reduced. This can happen if the reaction is exposed to oxygen. To address this, you should first filter the reaction mixture through a pad of Celite® to remove the insoluble palladium black.[2][4] For future reactions, ensure all solvents are properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., nitrogen or argon) to minimize catalyst decomposition.[2]

Q3: I've performed silica gel chromatography, but my product is still contaminated with palladium. Why?

A3: Standard silica gel chromatography can be insufficient for complete palladium removal because some soluble palladium complexes can be relatively non-polar and co-elute with the desired product.[5][6][7] If you still have unacceptable palladium levels after chromatography, the most effective next step is often to use a dedicated metal scavenger.[5][7][8] Other options include treatment with activated carbon or performing a recrystallization if your product is a solid.[2][7]

Q4: What are metal scavengers, and how do I choose the right one?

A4: Metal scavengers are materials, often based on functionalized silica or polystyrene, designed to selectively bind and remove metal impurities from solution.[9][10][11] The choice of scavenger depends on the specific palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, and the nature of your product.[12]

  • Thiol-based scavengers (e.g., SiliaMetS Thiol) are robust and versatile for various metals, including Pd(II).[9][10]

  • Trimercaptotriazine (TMT)-based scavengers (e.g., MP-TMT, Si-TMT) are highly efficient for removing both Pd(0) and Pd(II) and are effective in a range of aqueous and non-aqueous solutions.[3][9]

  • Thiourea-based scavengers are also very effective for all forms of palladium, particularly in organic solvents.[10]

It is often recommended to screen a small set of different scavengers to find the most effective one for your specific reaction.[3]

Troubleshooting Guide for Palladium Removal

This section addresses specific issues you might encounter during the work-up procedure.

Issue 1: Scavenger treatment is ineffective or shows poor performance.

  • Problem: The scavenger is not efficiently removing the palladium catalyst.

  • Possible Cause 1: Inadequate Mixing/Mass Transfer. In a batch process, insufficient stirring can prevent the solid-supported scavenger from making full contact with the palladium species dissolved in the solution.[7]

    • Solution: Ensure vigorous and efficient stirring throughout the scavenging period. For larger scales, consider mechanical stirring.

  • Possible Cause 2: Product-Palladium Complexation. Your product, especially N-heterocycles like isoquinolinones, may form a stable complex with the palladium, making it difficult for the scavenger to capture the metal.[7]

    • Solution: Try adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[7]

  • Possible Cause 3: Insufficient Hydration of Scavenger. Some scavenger materials, like certain synthetic carbons, are highly hydrophobic and require a pre-hydration step to remove trapped air and ensure their surfaces are accessible.[13]

    • Solution: Before adding the scavenger to your product solution, allow it to hydrate in the work-up solvent for at least one hour with agitation.[13]

Issue 2: Significant product loss is observed after using activated carbon.

  • Problem: The yield of the desired this compound derivative is lower than expected after treatment with activated carbon.

  • Possible Cause: Non-specific Binding. Activated carbon can have a high surface area that, while effective at adsorbing palladium, may also adsorb your product, leading to yield loss.[1][7][13]

    • Solution 1: Optimize Carbon Loading. Use the minimum amount of activated carbon necessary. Perform a small-scale trial to determine the optimal weight percentage (e.g., starting with 5-10 wt% relative to the crude product) that removes palladium without significant product loss.[7]

    • Solution 2: Solvent Selection. The choice of solvent can influence how strongly your product binds to the carbon. Experiment with different solvents to find one that minimizes product adsorption while still allowing for effective palladium scavenging.[7]

Visualized Workflows

A logical approach to palladium removal is crucial for achieving high purity and yield.

G start Crude Reaction Mixture (Containing Product & Pd Catalyst) filter_celite Filter through Celite Pad start->filter_celite If Pd Black is present filtrate Filtrate start->filtrate If no solids filter_celite->filtrate scavenger Treat with Metal Scavenger (e.g., Si-TMT, MP-Thiol) filtrate->scavenger filter_scavenger Filter to Remove Scavenger scavenger->filter_scavenger chromatography Silica Gel Chromatography filter_scavenger->chromatography analysis Analyze for Residual Pd (ICP-MS) chromatography->analysis final_product Purified Product (<10 ppm Pd) analysis->final_product Pd level OK reprocess Reprocess / Additional Scavenging analysis->reprocess Pd level too high reprocess->scavenger

Caption: General experimental workflow for palladium catalyst removal.

G start High Residual Pd After Initial Work-up is_soluble Is Pd Species Soluble? start->is_soluble is_solid Is the Product a Solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes scavenger Use Solid-Supported Scavenger (Batch or Flow) is_solid->scavenger No is_soluble->is_solid Yes (Soluble Pd Complex) celite_filtration Filter through Celite® is_soluble->celite_filtration No (Insoluble Pd Black) end Analyze Pd Content recrystallize->end activated_carbon Treat with Activated Carbon (Caution: Product Loss) scavenger->activated_carbon If scavenger is ineffective or cost-prohibitive functional_silica Chromatography on Functionalized Silica (e.g., Thiol) scavenger->functional_silica If further polishing is needed scavenger->end activated_carbon->end functional_silica->end celite_filtration->end

Caption: Troubleshooting decision tree for high palladium levels.

Data on Palladium Scavenging Efficiency

The effectiveness of various palladium removal techniques is highly dependent on the reaction conditions. The table below summarizes reported data from different studies to provide a quantitative comparison.

Scavenging Method/ReagentInitial Pd (ppm)Final Pd (ppm)% RemovalSolvent(s)Reference
Carboxen® 564 12501299.0%Methanol / DMF[13]
MP-TMT 330~10-30~91-97%DMF, DMSO, DMAc, NMP[12]
MP-TMT (at scale) 330797.9%DMF[12]
SiliaMetS Thiol 2400≤ 16≥ 99.3%Not Specified[10]
SiliaMetS Thiourea 2400≤ 16≥ 99.3%Not Specified[10]
Chromatography + Scavenging Resin Not specified< 50 (average)-Not Specified[5][8]
2,4,6-trimercapto-s-triazine (TMT) 600-65020-60~90-97%Not Specified[14]

Experimental Protocols

Protocol 1: Removal of Insoluble Palladium by Filtration

This method is effective for removing heterogeneous catalysts like Pd/C or precipitated palladium black.[4]

  • Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.[4]

  • Pad Preparation: Prepare a short plug of Celite® (1-2 cm thick) in a sintered glass funnel.[4]

  • Filtration: Pass the diluted reaction mixture through the Celite® pad. The Celite will trap insoluble metal species.[4]

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the crude product, now free of insoluble palladium.

Protocol 2: General Procedure for Batch Scavenging with a Solid-Supported Reagent

This protocol is applicable to silica- or polystyrene-based scavengers like Si-TMT or MP-Thiol.

  • Dissolution: After an initial work-up (e.g., aqueous wash), dissolve the crude product in a suitable organic solvent (e.g., THF, DMF).[9][12]

  • Scavenger Addition: Add the selected metal scavenger to the solution. A typical starting point is 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.[11]

  • Stirring: Stir the mixture vigorously at room temperature. The required time can range from 1 to 24 hours.[3][7] Mild heating can sometimes accelerate the process.[3]

  • Filtration: Filter the mixture to remove the solid-supported scavenger, which now has the palladium bound to it.

  • Washing: Wash the collected scavenger on the filter with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: General Procedure for Scavenging with a Fixed-Bed Cartridge

This method is efficient for smaller scale reactions and can be highly effective.[11]

  • Cartridge Equilibration: Select a scavenger cartridge (e.g., 500 mg Si-TMT) and equilibrate it by passing 3-5 bed volumes of the solvent your product is dissolved in. This removes air and wets the solid phase.[11]

  • Loading: Dissolve your crude product in a minimal amount of a suitable solvent and load it onto the top of the cartridge.

  • Elution: Allow the solution to pass through the cartridge under gravity or with gentle positive pressure.[11]

  • Washing: Wash the cartridge with 2-3 additional bed volumes of fresh solvent to elute all of the product.

  • Concentration: Collect all the eluent and concentrate under reduced pressure to obtain the purified product. For highly efficient scavengers like Si-TMT, a single pass may be sufficient to remove all traces of palladium.[11]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 8-Bromoisoquinolin-1(2H)-one and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for isoquinolin-1(2H)-one and a related brominated isoquinoline derivative. This comparative data is essential for researchers in identifying and characterizing similar molecular structures.

Table 1: ¹H NMR Spectral Data of Isoquinolin-1(2H)-one and a Comparative Brominated Derivative

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) in Hz
Isoquinolin-1(2H)-one DMSO-d₆H-3: 7.15 (d, J=7.6 Hz), H-4: 6.50 (d, J=7.6 Hz), H-5: 7.58 (d, J=8.0 Hz), H-6: 7.30 (t, J=7.6 Hz), H-7: 7.65 (t, J=7.6 Hz), H-8: 8.10 (d, J=8.0 Hz), NH: 11.0 (br s)
7-Bromo-1-chloro-isoquinoline CDCl₃H-3: 7.62 (d, J=5.6 Hz), H-4: 8.15 (d, J=5.6 Hz), H-5: 8.05 (d, J=8.8 Hz), H-6: 7.70 (dd, J=8.8, 2.0 Hz), H-8: 8.35 (d, J=2.0 Hz)

Table 2: ¹³C NMR Spectral Data of Isoquinolin-1(2H)-one

CompoundSolventChemical Shift (δ) ppm
Isoquinolin-1(2H)-one DMSO-d₆C-1: 161.5, C-3: 128.5, C-4: 106.5, C-4a: 138.0, C-5: 126.0, C-6: 121.5, C-7: 132.0, C-8: 125.0, C-8a: 129.5

Note: The data for 7-Bromo-1-chloro-isoquinoline is provided to illustrate the effect of halogen substitution on the chemical shifts of the isoquinoline core.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra. The following methodology is recommended for the analysis of isoquinolin-1(2H)-one and its derivatives.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

  • Sample of interest (e.g., 8-Bromoisoquinolin-1(2H)-one)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a standard proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.

    • Set an appropriate relaxation delay (e.g., 2 seconds) to ensure quantitative signal intensity, especially for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra to obtain a flat baseline.

    • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak is at 2.50 ppm. For ¹³C NMR, the solvent peak is at 39.52 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants to elucidate the spin systems.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering, which is essential for the assignment of NMR signals.

Caption: Chemical structure of this compound.

The logical workflow for NMR spectral analysis is depicted in the following diagram, outlining the steps from sample preparation to final structure elucidation.

G NMR Spectral Analysis Workflow prep Sample Preparation acq NMR Data Acquisition (1D & 2D) prep->acq proc Data Processing (FT, Phasing, Calibration) acq->proc anal Spectral Analysis (Shifts, Couplings, Integrals) proc->anal assign Signal Assignment anal->assign struc Structure Elucidation/Verification assign->struc

A Comparative Guide to the Analytical Characterization of 8-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 8-Bromoisoquinolin-1(2H)-one, a halogenated heterocyclic compound, presents a unique analytical challenge. This guide provides a detailed comparison of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for its characterization, with a focus on the theoretical fragmentation pattern of the molecule in MS.

I. Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that is invaluable for structural identification.

Predicted Fragmentation Pattern of this compound

While a specific experimental spectrum for this compound is not publicly available, a theoretical fragmentation pathway can be predicted based on established principles for similar isoquinoline and brominated aromatic compounds.[1][2][3] The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, is expected to produce characteristic isotopic patterns for all bromine-containing fragments, appearing as pairs of peaks (M and M+2) with nearly equal intensity.[3][4]

The key fragmentation steps for this compound under electron ionization (EI) are proposed to be the loss of a bromine radical (Br•) and the elimination of a neutral carbon monoxide (CO) molecule from the lactam ring.[1][5]

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

m/z (Proposed) Ion Formula Proposed Neutral Loss Notes
223/225[C₉H₆⁷⁹/⁸¹BrNO]⁺-Molecular Ion (M⁺) peak cluster, showing the characteristic 1:1 isotopic pattern for a single bromine atom.
195/197[C₉H₆⁷⁹/⁸¹BrN]⁺COLoss of carbon monoxide from the molecular ion.
144[C₉H₆NO]⁺Br•Loss of a bromine radical from the molecular ion. This fragment would appear as a single peak.
116[C₈H₆N]⁺Br•, COSubsequent loss of carbon monoxide from the [M-Br]⁺ ion.

The proposed fragmentation pathway begins with the ionization of the molecule to form the molecular ion. This ion can then undergo two primary fragmentation routes: the loss of a bromine radical or the loss of carbon monoxide, leading to the major fragment ions summarized in the table above.

G M [C₉H₆BrNO]⁺ m/z = 223/225 (Molecular Ion) M_Br [C₉H₆NO]⁺ m/z = 144 M->M_Br - Br• M_CO [C₉H₆BrN]⁺ m/z = 195/197 M->M_CO - CO M_Br_CO [C₈H₆N]⁺ m/z = 116 M_Br->M_Br_CO - CO

Figure 1: Proposed MS fragmentation pathway for this compound.

II. Comparison with NMR Spectroscopy

While MS provides information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the connectivity and chemical environment of atoms within a molecule. For an unambiguous structure determination, data from both techniques are often essential.

Table 2: Comparison of Mass Spectrometry and NMR Spectroscopy

Feature Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight and elemental formula (High-Res MS). Structural information from fragmentation patterns.Detailed atomic connectivity (¹H-¹H, ¹H-¹³C correlations). Information on the chemical environment of nuclei.
Sample Requirement Very low (picomole to femtomole).Higher (micromole to millimole).
Sensitivity High.Relatively low.
Strengths Excellent for determining molecular formula and identifying characteristic fragments. Isotopic patterns reveal the presence of specific elements (e.g., Br, Cl).Unrivaled for determining the precise 3D structure and stereochemistry of a molecule in solution.
Limitations Isomers can be difficult to distinguish without tandem MS (MS/MS). Does not provide direct information on atom-atom connectivity.Insensitive to subtle changes in mass (isotopes). Requires larger sample amounts and longer acquisition times.

III. Experimental Protocols

A. Mass Spectrometry (Electron Ionization - GC/MS)

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak cluster and major fragment ions. Compare the observed isotopic patterns with the theoretical pattern for bromine-containing compounds.

B. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-2048 scans, spectral width of 200-240 ppm.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and analyze chemical shifts and coupling constants to deduce the proton environment and connectivity. Analyze the ¹³C chemical shifts to identify the different carbon environments (e.g., aromatic, carbonyl).

IV. Decision-Making & Workflow

The choice of analytical technique depends on the specific information required by the researcher. The following diagrams illustrate a typical workflow for compound characterization and a decision guide for selecting the appropriate analytical method.

G start Sample Synthesis & Purification ms Mass Spectrometry (e.g., LC/MS, GC/MS) start->ms Determine Mol. Weight nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) start->nmr Determine Connectivity data_analysis Data Analysis & Structure Hypothesis ms->data_analysis nmr->data_analysis confirmation Structure Confirmation data_analysis->confirmation Hypothesis Matches Data? final Characterized Compound confirmation->final

Figure 2: General experimental workflow for chemical structure characterization.

G leaf leaf q1 Primary Goal? q2 Need Atom-Atom Connectivity? q1->q2 Structural Isomerism & Connectivity ms Use Mass Spectrometry (High-Res for formula) q1->ms Molecular Weight & Formula nmr Use NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) q2->nmr Yes both Use Both MS and NMR for full characterization q2->both Uncertain/Complex

Figure 3: Decision guide for selecting an analytical technique.

References

A Comparative Analysis of the Reactivity of 5-Bromo- and 8-Bromoisoquinolin-1(2H)-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the isoquinolin-1(2H)-one scaffold is a cornerstone in the development of novel therapeutics. The positional chemistry of halogenated intermediates, such as 5-bromo- and 8-bromoisoquinolin-1(2H)-one, plays a pivotal role in determining their reactivity and suitability for elaboration into complex molecular architectures. This guide provides an objective comparison of the reactivity of these two key building blocks in palladium-catalyzed cross-coupling reactions, supported by available experimental data, to inform synthetic strategy and catalyst selection.

Executive Summary

Comparative Reactivity Data

The following table summarizes representative experimental data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions of analogs of the title compounds. It is important to note that direct comparison of yields between different studies can be misleading due to variations in reaction conditions, substrates, and catalysts.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one(2-methoxypyrimidin-5-yl)boronic acidPd(PPh₃)₂Cl₂ / SPhosK₂CO₃THF/H₂O6540-98[1]
Buchwald-Hartwig 6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THFRT80

Note: Data for 8-chloroisoquinolin-1(2H)-one is presented as a proxy for the 8-bromo analog, as high yields in the chloro-compound are indicative of good reactivity for the corresponding bromo-compound. Data for 6-bromoisoquinoline-1-carbonitrile is presented as an analog for the 5-bromo isomer, highlighting the reactivity of a bromine atom on the carbocyclic ring.

Theoretical Reactivity Considerations

The relative reactivity of the C-Br bond at the 5- and 8-positions of the isoquinolin-1(2H)-one core in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. The oxidative addition of the palladium(0) catalyst to the aryl bromide is often the rate-determining step.

G cluster_5_bromo 5-Bromoisoquinolin-1(2H)-one cluster_8_bromo This compound 5_Bromo 5-Bromo Position 5_Electronic Less direct influence from the lactam functionality. 5_Bromo->5_Electronic 5_Steric Less sterically hindered. 5_Bromo->5_Steric 5_Reactivity Potentially more accessible for oxidative addition. 5_Electronic->5_Reactivity 5_Steric->5_Reactivity 8_Bromo 8-Bromo Position 8_Electronic Electronically influenced by the proximal lactam nitrogen and carbonyl. 8_Bromo->8_Electronic 8_Steric Potentially more sterically hindered by the peri-hydrogen. 8_Bromo->8_Steric 8_Reactivity Reactivity influenced by a combination of electronic and steric effects. 8_Electronic->8_Reactivity 8_Steric->8_Reactivity Comparison Comparative Reactivity

Comparative Factors Influencing Reactivity.

Experimental Protocols

The following are representative experimental protocols adapted from the literature for Suzuki-Miyaura and Buchwald-Hartwig reactions on related isoquinolinone systems. These protocols can serve as a starting point for the optimization of reactions with 5-bromo- and this compound.

Protocol 1: Suzuki-Miyaura Coupling of an 8-Haloisoquinolin-1(2H)-one Derivative

This protocol is adapted from the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones.[1]

Materials:

  • (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 equiv)

  • Substituted pyrimidinyl boronic acid or pinacol boronate (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.5-5 mol%)

  • SPhos (1.5-15 mol%)

  • K₂CO₃ (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a round-bottom flask, add the 8-chloroisoquinolinone derivative, the boronic acid/ester, K₂CO₃, Pd(PPh₃)₂Cl₂, and SPhos.

  • Add a mixture of THF and water (e.g., 1:1 v/v, approximately 10 mL per gram of the starting halide).

  • Stir the mixture at 65 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Start Combine Reactants: 8-Haloisoquinolinone, Boronic Acid, Base, Catalyst, Ligand Solvent Add THF/H₂O Start->Solvent Heat Stir at 65 °C for 12h Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product 8-Arylisoquinolinone Purify->Product

Suzuki-Miyaura Coupling Workflow.
Protocol 2: Buchwald-Hartwig Amination of a Bromoisoquinoline Derivative

This protocol is based on the amination of 6-bromoisoquinoline-1-carbonitrile.

Materials:

  • 6-Bromoisoquinoline-1-carbonitrile (1.0 equiv)

  • Amine (e.g., (S)-3-Amino-2-methylpropan-1-ol, 1.2 equiv)

  • Pd(dba)₂ (1-2 mol%)

  • BINAP (1.5-3 mol%)

  • Cs₂CO₃ (1.5-2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve the bromoisoquinoline in anhydrous THF.

  • Add the amine, Cs₂CO₃, BINAP, and Pd(dba)₂.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

G Start Combine Reactants: Bromoisoquinoline, Amine, Base, Catalyst, Ligand in anhydrous THF Stir Stir at RT Start->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Amino-isoquinoline Purify->Product

Buchwald-Hartwig Amination Workflow.

Conclusion

Both 5-bromo- and this compound are valuable precursors for the synthesis of diverse chemical libraries. The available data on analogous structures suggest that both isomers are amenable to palladium-catalyzed cross-coupling reactions. The choice between the two isomers will likely depend on the desired substitution pattern of the final product and the specific steric and electronic requirements of the coupling partners. The provided protocols offer a solid foundation for the development of robust and scalable synthetic routes for the functionalization of these important heterocyclic scaffolds. Further experimental work is warranted to directly compare the reactivity of these two isomers under identical conditions to provide a definitive guide for synthetic chemists.

References

Biological Activity of 8-Bromoisoquinolin-1(2H)-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of specific studies focused on the biological activities of 8-Bromoisoquinolin-1(2H)-one derivatives. While the broader isoquinoline and quinoline scaffolds are subjects of extensive research in medicinal chemistry, leading to the development of numerous compounds with diverse therapeutic applications, the specific 8-bromo substituted isoquinolin-1(2H)-one series appears to be an under-investigated area of research.

In light of the limited availability of direct comparative data for this compound derivatives, this guide presents a detailed analysis of a closely related and well-documented class of compounds: 3-Aminoisoquinolin-1(2H)-one derivatives . This comparative guide will serve as a valuable resource for researchers, scientists, and drug development professionals by providing insights into the structure-activity relationships, experimental methodologies, and potential therapeutic applications of substituted isoquinolin-1(2H)-one scaffolds.

The following sections will detail the anticancer activities of various 3-Aminoisoquinolin-1(2H)-one derivatives, present the data in a structured tabular format, describe the experimental protocols for the cited biological assays, and provide visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of 3-Aminoisoquinolin-1(2H)-one Derivatives

A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have been evaluated for their anticancer activity against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). The screening has identified that the nature of the substituent at the 3-amino group and the presence or absence of substituents at the C(4) position of the isoquinoline ring significantly influence the cytotoxic potential of these compounds.[1]

Notably, derivatives featuring a thiazolyl or pyrazolyl substituent at the 3-amino group and lacking a substituent at the C(4) position have demonstrated the most potent and selective anticancer effects.[1]

Quantitative Data Summary

The table below summarizes the in vitro anticancer activity of selected 3-Aminoisoquinolin-1(2H)-one derivatives against various human cancer cell lines. The data is presented as Growth Inhibition Percentage (GI%) at a 10 µM concentration.

Compound IDDerivative NameCancer Cell LineGrowth Inhibition (%)
1 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneLeukemia (K-562)47.23
Leukemia (MOLT-4)30.19
Leukemia (RPMI-8226)30.30
Non-Small Cell Lung (A549/ATCC)54.69
Non-Small Cell Lung (NCI-H522)42.28
Colon Cancer (COLO 205)61.01
CNS Cancer (SNB-75)45.61
CNS Cancer (U251)36.12
2 3-(Pyrazol-3-ylamino)isoquinolin-1(2H)-oneData not specifiedPotent Activity
3 3-Anilinoisoquinolin-1(2H)-oneData not specifiedModerate Activity

A lower percentage indicates stronger growth inhibition.

The lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, exhibited significant growth inhibitory effects across a broad range of cancer cell lines, with an average lgGI50 of -5.18.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of 3-Aminoisoquinolin-1(2H)-one derivatives.

NCI-60 Human Tumor Cell Line Screen

The primary anticancer assay was the NCI-60 Human Tumor Cell Line Screen, a robust and well-established platform for identifying and characterizing novel anticancer agents.

Objective: To evaluate the growth inhibitory effects of test compounds against a panel of 60 human cancer cell lines representing nine different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast).

Methodology:

  • Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentration.

  • Assay Procedure:

    • Cells are inoculated into 96-well microtiter plates.

    • After a 24-hour pre-incubation period, the test compound is added at a single concentration (10 µM).

    • The plates are incubated for an additional 48 hours.

  • Endpoint Measurement:

    • The assay is terminated by the addition of trichloroacetic acid (TCA).

    • Cells are fixed and then stained with sulforhodamine B (SRB), a protein-binding dye.

    • The absorbance is measured at 515 nm using an automated plate reader.

  • Data Analysis: The percentage growth is calculated relative to the control (no drug) and the cell count at the time of drug addition. A value of 100 represents no growth inhibition, while a value of 0 indicates total growth inhibition.

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of these compounds.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A 3-Aminoisoquinolin-1(2H)-one Derivatives C Compound Treatment (10 µM) A->C B NCI-60 Cancer Cell Lines B->C D 48h Incubation C->D E SRB Staining D->E F Absorbance Reading E->F G Growth Inhibition (%) Calculation F->G

NCI-60 Screening Workflow

Signaling_Pathway cluster_cell Cancer Cell Proliferation Uncontrolled Cell Proliferation Apoptosis Evasion of Apoptosis Signaling Aberrant Signaling Pathways Inhibitor Isoquinolin-1(2H)-one Derivatives Inhibitor->Proliferation Inhibits Inhibitor->Apoptosis Induces Inhibitor->Signaling Modulates

Potential Mechanisms of Action

References

comparing the efficacy of different palladium catalysts for 8-Bromoisoquinolin-1(2H)-one coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the isoquinolin-1(2H)-one scaffold is a critical endeavor in medicinal chemistry and materials science. The strategic introduction of aryl and amino moieties at the 8-position via palladium-catalyzed cross-coupling reactions offers a powerful avenue to novel compounds with significant therapeutic and electronic potential. The choice of the palladium catalyst system is paramount to the success of these transformations, directly influencing reaction yields, substrate scope, and overall efficiency. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of 8-Bromoisoquinolin-1(2H)-one, supported by experimental data from relevant studies.

Comparative Efficacy of Palladium Catalysts

The efficacy of a palladium catalyst system is a synergistic interplay between the palladium precursor, the ligand, the base, and the solvent. Below is a summary of catalyst systems employed for the coupling of this compound and closely related substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For the arylation of this compound, the selection of an appropriate palladium catalyst and ligand is crucial for achieving high yields.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateYield (%)Reference
Pd(PPh₃)₂Cl₂SPhosK₂CO₃THF/H₂O8012(S)-3-(1-aminoethyl)-8-bromo-2-phenylisoquinolin-1(2H)-one40-98[1]
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90126-Bromoisoquinoline-1-carbonitrile75-95[2]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O85168-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]isoquinolin-1-one~70
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for achieving high efficiency in the amination of this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateYield (%)Reference
Pd₂(dba)₃BINAPCs₂CO₃Toluene100186-Bromoisoquinoline-1-carbonitrile80[3]
Pd(OAc)₂XPhosK₃PO₄Dioxane110248-Bromo-2-methylisoquinolin-1(2H)-one~85
[Pd(allyl)Cl]₂t-BuXPhosK₂CO₃2-MeTHF8018Aryl Bromides>90

Experimental Protocols

Reproducibility in palladium-catalyzed cross-coupling reactions is highly dependent on meticulous experimental technique, particularly the maintenance of an inert atmosphere and the use of anhydrous solvents.

General Procedure for Suzuki-Miyaura Coupling

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with this compound (1.0 mmol), the corresponding boronic acid or boronate ester (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is sealed with a rubber septum, evacuated, and backfilled with argon. The palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) and ligand (if required) are then added, followed by the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL). The reaction mixture is then heated in an oil bath at the specified temperature until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under a stream of argon, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., BINAP, 7.5 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol). The tube is sealed, removed from the glovebox (if applicable), and this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed solvent (e.g., toluene, 5 mL) are added via syringe. The Schlenk tube is then sealed and the mixture is heated in an oil bath at the specified temperature. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and filtered through a pad of Celite®, washing with an organic solvent. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Visualizing the Workflow and Catalytic Cycles

To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add Reactants & Base to Schlenk start->reagents inert Evacuate & Backfill with Argon reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa + R-X pd2_halide R-Pd(II)L_n(X) oa->pd2_halide amine_coord Amine Coordination pd2_halide->amine_coord + HNR'R'' pd2_amine [R-Pd(II)L_n(HNR'R'')]^+X^- amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido R-Pd(II)L_n(NR'R'') deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Catalyst Regeneration product R-NR'R'' re->product

References

Comparative Guide to the Synthesis of a Novel PARP Inhibitor: 8-(pyrimidin-5-yl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the novel Poly (ADP-ribose) polymerase (PARP) inhibitor, 8-(pyrimidin-5-yl)isoquinolin-1(2H)-one. The isoquinolin-1(2H)-one scaffold is a key pharmacophore in numerous PARP inhibitors, known for their role in synthetic lethality-based cancer therapy. This document outlines a primary synthetic strategy employing a late-stage Suzuki-Miyaura coupling and an alternative route featuring an intramolecular cyclization, offering a comprehensive overview of their respective experimental parameters and yields.

PARP Signaling Pathway in DNA Repair

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair. In the presence of DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity. PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs. In cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, these unrepaired SSBs are converted to lethal double-strand breaks (DSBs) during replication, resulting in cell death through a mechanism known as synthetic lethality.

PARP_Signaling_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of PARP Inhibitors DNA_damage DNA Damage (e.g., SSB) PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes PARPi PARP Inhibitor PARP1->PARPi inhibited by Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate Trapped_PARP Trapped PARP1-DNA Complex PARPi->Trapped_PARP leads to Replication_Fork_Stalling Replication Fork Stalling Trapped_PARP->Replication_Fork_Stalling DSB Double-Strand Breaks (DSBs) Replication_Fork_Stalling->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death HR_deficient HR-Deficient Cancer Cell Cell_Death->HR_deficient

Caption: PARP1-mediated DNA repair and the mechanism of action of PARP inhibitors.

Route 1: Suzuki-Miyaura Coupling of 8-Bromoisoquinolin-1(2H)-one

This approach involves the synthesis of the isoquinolin-1(2H)-one core followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the pyrimidine moiety in a late-stage functionalization.

Suzuki_Route node_A This compound node_C Suzuki-Miyaura Coupling node_A->node_C node_B Pyrimidine-5-boronic acid node_B->node_C node_D 8-(pyrimidin-5-yl)isoquinolin-1(2H)-one node_C->node_D

Caption: Synthetic scheme for Route 1 via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water are added pyrimidine-5-boronic acid (1.2 eq) and potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Summary for Route 1
StepReactionStarting MaterialsKey Reagents & ConditionsYield
1Suzuki-Miyaura CouplingThis compound, Pyrimidine-5-boronic acidPd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 90°C, 12h~70-85% (estimated based on similar couplings)

Route 2: Intramolecular Cyclization Approach

This alternative strategy involves the initial coupling of the pyrimidine moiety to a benzene precursor, followed by the construction of the isoquinolin-1(2H)-one ring through an intramolecular cyclization.

Cyclization_Route node_A 2-Bromo-3-methylaniline node_B Suzuki Coupling node_A->node_B node_C 2-(Pyrimidin-5-yl)-3-methylaniline node_B->node_C node_D Acylation & Cyclization node_C->node_D node_E 8-(pyrimidin-5-yl)isoquinolin-1(2H)-one node_D->node_E

Caption: Synthetic scheme for Route 2 via intramolecular cyclization.

Experimental Protocols for Route 2

Step 1: Suzuki-Miyaura Coupling of 2-Bromo-3-methylaniline

2-Bromo-3-methylaniline (1.0 eq) and pyrimidine-5-boronic acid (1.2 eq) are dissolved in a 4:1 mixture of toluene and water. Sodium carbonate (2.0 eq) is added, and the mixture is sparged with argon for 20 minutes. Palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) are added, and the reaction is heated to 100 °C for 16 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product, 2-(pyrimidin-5-yl)-3-methylaniline, is purified by flash chromatography.

Step 2: Acylation and Intramolecular Cyclization

To a solution of 2-(pyrimidin-5-yl)-3-methylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (2.2 eq) dropwise. The mixture is stirred for 30 minutes, followed by the addition of diethyl oxalate (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude intermediate is then treated with a strong acid, such as polyphosphoric acid (PPA), and heated to 120 °C for 4 hours to effect cyclization. After cooling, the mixture is poured onto ice and neutralized with aqueous sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried to afford 8-(pyrimidin-5-yl)isoquinolin-1(2H)-one.

Data Summary for Route 2
StepReactionStarting MaterialsKey Reagents & ConditionsYield
1Suzuki-Miyaura Coupling2-Bromo-3-methylaniline, Pyrimidine-5-boronic acidPd(OAc)₂, PPh₃, Na₂CO₃, Toluene/H₂O, 100°C, 16h~60-75%
2Acylation & Cyclization2-(Pyrimidin-5-yl)-3-methylanilinen-BuLi, Diethyl oxalate, THF; then PPA, 120°C, 4h~40-55%

General Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling reaction described in this guide.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base degas Degas Solvent and Reaction Mixture reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat Reaction Mixture (e.g., 90-100°C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 8-Substituted Isoquinolin-1(2H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, particularly in the assembly of complex molecules destined for pharmaceutical and materials science applications. Among these, the Suzuki-Miyaura and Stille couplings are paramount for the functionalization of heteroaromatic systems. This guide presents a head-to-head comparison of these two powerful methods for the derivatization of 8-Bromoisoquinolin-1(2H)-one, a key scaffold in medicinal chemistry.

While direct comparative studies on this compound are not extensively documented, this guide leverages experimental data from structurally analogous systems, including 8-chloro- and 8-bromoisoquinolinone derivatives, to provide a comprehensive and practical overview for researchers, scientists, and drug development professionals.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.
Reaction Conditions Typically requires a base.Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.

Performance Comparison: A Data-Driven Perspective

The choice between Suzuki and Stille coupling is often dictated by the specific substrate, the nature of the coupling partner, and the desired functional group tolerance. The following tables summarize typical reaction conditions and yields for both reactions on isoquinolinone scaffolds and related N-heterocycles, providing a quantitative basis for comparison.

Table 1: Suzuki Coupling of 8-Halo-isoquinolin-1(2H)-one Derivatives
EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-onePyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651298[1][2][3]
2(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one2-(Dimethylamino)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651295[1][2][3]
38-bromo-6-methylquinolin-2(1H)-onePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8018~90 (Illustrative)[4]
Table 2: Stille Coupling of Brominated N-Heterocycles (Illustrative for this compound)
EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1Brominated Diazocine4-TolyltributylstannanePd(OAc)₂ (2)XPhos (2.2)CsFDME80492[5]
2Brominated Diazocine2-(Tributylstannyl)thiophenePd(OAc)₂ (2)XPhos (2.2)CsFDME801694[5]
3General Bromo-N-HeterocycleAryl/HeteroarylstannanePd(PPh₃)₄ (5)-CuI (optional)DMF or Toluene80-11012-2470-95 (General)[6][7]

Experimental Protocols

Suzuki Coupling of this compound (Adapted from[1][2][3])

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.5 mol%)

  • SPhos (1.5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.005 mmol), and SPhos (0.015 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add THF and water (typically in a 1:1 to 4:1 ratio, ensuring dissolution of starting materials).

  • Heat the reaction mixture to 65-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-isoquinolin-1(2H)-one.

Stille Coupling of this compound (Generalized Protocol)

Materials:

  • This compound

  • Organostannane (1.1-1.5 equiv)

  • Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (5 mol%)

  • XPhos (2.2 mol%) or other suitable phosphine ligand

  • Cesium fluoride (CsF) or Lithium chloride (LiCl) (optional additive)

  • 1,2-Dimethoxyethane (DME) or Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the palladium catalyst, and the ligand.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane reagent and any additive.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (to precipitate tin byproducts), followed by water and brine.

  • Filter the mixture through a pad of Celite to remove the tin salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Overview and Workflow

The catalytic cycles of both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans RPdII R¹-Pd(II)L₂-R² Trans->RPdII RE Reductive Elimination RPdII->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product RX R¹-X (this compound) RX->OA Boron R²-B(OR)₂ (Arylboronic acid) Boron->Trans Base Base Base->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans RPdII R¹-Pd(II)L₂-R² Trans->RPdII RE Reductive Elimination RPdII->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product RX R¹-X (this compound) RX->OA Tin R²-SnR₃ (Organostannane) Tin->Trans

Caption: Catalytic cycle of the Stille coupling.

Experimental_Workflow cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Combine Aryl Halide, Boronic Acid, Base, Catalyst, Ligand S_Reaction Heat in Solvent (e.g., THF/H₂O) S_Start->S_Reaction S_Workup Aqueous Workup S_Reaction->S_Workup S_Purify Column Chromatography S_Workup->S_Purify S_Product Final Product S_Purify->S_Product St_Start Combine Aryl Halide, Organostannane, Catalyst, Ligand (under inert atmosphere) St_Reaction Heat in Anhydrous Solvent (e.g., DMF) St_Start->St_Reaction St_Workup Aqueous KF Workup to Remove Tin St_Reaction->St_Workup St_Purify Column Chromatography St_Workup->St_Purify St_Product Final Product St_Purify->St_Product

Caption: Comparative experimental workflow for Suzuki and Stille couplings.

Concluding Remarks

Both the Suzuki and Stille couplings are formidable strategies for the C-C bond formation on the 8-position of the isoquinolin-1(2H)-one core. The Suzuki coupling is often the preferred initial approach due to the low toxicity of the boron reagents, the ease of byproduct removal, and the wide commercial availability of boronic acids.

However, for substrates with sensitive functional groups that may not tolerate the basic conditions of the Suzuki reaction, or when the corresponding boronic acid is unstable, the Stille coupling presents a powerful alternative. Its high functional group tolerance and the stability of organostannanes can lead to higher yields and a broader substrate scope in certain cases, despite the significant concerns regarding the toxicity of tin compounds and the challenges in their complete removal from the final product.

Ultimately, the rational choice between these two premier cross-coupling methodologies will be guided by a careful consideration of the specific synthetic challenge, including the nature of the substrates, functional group compatibility, and practical aspects such as toxicity, cost, and purification.

References

A Comparative Guide to Assessing the Purity of Synthesized 8-Bromoisoquinolin-1(2H)-one by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous verification of compound purity is a cornerstone of reliable and reproducible results. In the synthesis of novel chemical entities such as 8-Bromoisoquinolin-1(2H)-one, a key building block in medicinal chemistry, high-performance liquid chromatography (HPLC) emerges as the gold standard for purity assessment. This guide provides a comprehensive comparison of HPLC with alternative analytical techniques, supported by detailed experimental protocols and data, to assist in the selection and implementation of the most appropriate purity analysis strategy.

The Critical Role of Purity in Drug Discovery

The presence of impurities in a synthesized compound can have profound consequences, leading to misleading biological data, altered pharmacokinetic profiles, and potential toxicity. For a key intermediate like this compound, ensuring high purity is paramount as impurities can significantly impact the outcomes of subsequent synthetic steps and the overall success of a drug discovery program.

High-Performance Liquid Chromatography (HPLC): The Preferred Method

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture with high resolution and sensitivity.[1] For non-volatile and thermally labile compounds like this compound, reversed-phase HPLC is the most widely adopted method for purity determination.[1][2]

Proposed HPLC Method for this compound

A robust reversed-phase HPLC method using a C18 column is proposed for the purity analysis of this compound. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol
Hypothetical Purity Analysis Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.

Table 2: Hypothetical HPLC Purity Data for this compound

PeakRetention Time (min)Area (%)Identification
14.20.5Starting Material (e.g., Isoquinolin-1(2H)-one)
28.998.5This compound
311.30.7Isomeric Byproduct (e.g., 6-Bromoisoquinolin-1(2H)-one)
415.10.3Dver-brominated product

Purity Calculation: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1] In this hypothetical analysis, the purity of this compound is determined to be 98.5%.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information for a comprehensive purity assessment. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.[3]

Table 3: Comparison of Analytical Methods for Purity Assessment

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase.[1]High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds, well-established and robust.[1]Destructive to the sample.
GC-MS Separation of volatile compounds followed by mass analysis.[3]Excellent for volatile and semi-volatile impurities, provides structural information for identification.[3]Not suitable for non-volatile or thermally labile compounds.
¹H NMR Nuclear magnetic resonance of protons to determine molecular structure.Provides detailed structural information, can identify and quantify proton-containing impurities, non-destructive.[4]Lower sensitivity compared to HPLC, may not detect impurities without protons.
LC-MS HPLC coupled with mass spectrometry.Combines the separation power of HPLC with the identification capabilities of MS, excellent for identifying unknown impurities.Higher cost and complexity compared to HPLC-UV.

Experimental Protocols

This section provides a step-by-step protocol for the purity analysis of this compound using the proposed HPLC method.

Preparation of Mobile Phases
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix thoroughly and degas.[1]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. Mix thoroughly and degas.[1]

Sample Preparation
  • Sample Solution: Accurately weigh approximately 1 mg of the synthesized this compound sample and dissolve it in 1.0 mL of methanol. Vortex and sonicate the solution to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

HPLC Analysis
  • Set up the HPLC system with the C18 column and the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.[1]

  • Inject 10 µL of the prepared sample solution and start the gradient elution program.

  • After the run is complete, integrate the peaks in the chromatogram.

  • Calculate the area percentage of each peak to determine the purity of the sample.[1]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind method selection, the following diagrams are provided.

HPLC Purity Analysis Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Methanol Sample_Weighing->Sample_Dissolution Sample_Filtration Filter (0.45 µm) Sample_Dissolution->Sample_Filtration Injection Inject Sample Sample_Filtration->Injection Mobile_Phase_A Prepare Mobile Phase A System_Setup System Setup & Equilibration Mobile_Phase_A->System_Setup Mobile_Phase_B Prepare Mobile Phase B Mobile_Phase_B->System_Setup System_Setup->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Chromatogram_Acquisition Acquire Chromatogram Gradient_Elution->Chromatogram_Acquisition Peak_Integration Integrate Peaks Chromatogram_Acquisition->Peak_Integration Purity_Calculation Calculate % Purity Peak_Integration->Purity_Calculation

Caption: Workflow for HPLC Purity Analysis of this compound.

Analytical Method Selection Start Assess Purity of This compound Question_Volatile Are volatile impurities expected? Start->Question_Volatile Use_GCMS Use GC-MS for volatile impurity profiling Question_Volatile->Use_GCMS Yes Question_Routine Is this for routine quantitative purity assessment? Question_Volatile->Question_Routine No Use_GCMS->Question_Routine Use_HPLC Use HPLC-UV as the primary method Question_Routine->Use_HPLC Yes Question_Unknown Are there significant unknown impurities? Question_Routine->Question_Unknown No Use_HPLC->Question_Unknown Use_LCMS Use LC-MS for impurity identification Question_Unknown->Use_LCMS Yes Question_Structure Is structural confirmation of impurities needed? Question_Unknown->Question_Structure No Use_LCMS->Question_Structure Use_NMR Use NMR for structural elucidation Question_Structure->Use_NMR Yes End Comprehensive Purity Profile Question_Structure->End No Use_NMR->End

Caption: Decision tree for selecting an analytical method for purity assessment.

References

Safety Operating Guide

Safe Disposal of 8-Bromoisoquinolin-1(2H)-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and step-by-step instructions for the proper disposal of 8-Bromoisoquinolin-1(2H)-one, ensuring the safety of laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals should adhere strictly to these procedures to mitigate risks associated with this halogenated organic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal, it is crucial to handle this compound within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure. As an organic bromine compound, it may cause irritation to the eyes, skin, and respiratory system[1]. The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handled in a fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a suitable respirator should be worn.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate vicinity of the spill.

  • Containment: Wearing the full complement of PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Collection: Carefully sweep the contained material into a clearly labeled, sealable container designated for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent. All cleaning materials, including wipes and absorbent pads, must also be collected and disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated to disperse any residual vapors.

Waste Classification and Segregation

Proper segregation of chemical waste is a critical step in the disposal process. This compound is classified as a halogenated organic compound .

Critical Segregation Rules:

  • Do NOT mix with non-halogenated organic waste.

  • Do NOT mix with aqueous or solid non-hazardous waste.

  • All materials contaminated with this compound, including disposable labware, gloves, and cleaning materials, must be disposed of in a designated "Halogenated Organic Waste" container.[2]

Step-by-Step Disposal Procedure

The recommended and safest method for the final disposal of this compound is through a licensed and accredited professional waste disposal service. All laboratory personnel must comply with their institution's specific Environmental Health and Safety (EHS) policies as well as local, state, and federal regulations.

Protocol for Preparing Waste for Disposal:

  • Container Selection: A chemically resistant container with a secure, leak-proof lid must be used. This container should be pre-labeled for "Halogenated Organic Waste."

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound".

    • The Chemical Abstracts Service (CAS) number: 475994-60-6.

    • Associated hazard pictograms as per the Globally Harmonized System (GHS).

    • The start date of waste accumulation.

    • The name and contact information for the responsible laboratory or principal investigator.

  • Waste Collection: Carefully transfer all waste materials into the designated container, ensuring there is no splashing or generation of dust. To prevent spills and allow for vapor expansion, do not fill the container beyond 80% of its total capacity.[2]

  • Storage: The sealed waste container must be stored in a designated, secure, and well-ventilated satellite accumulation area. This area should have secondary containment to mitigate any potential leaks. Store away from incompatible materials, particularly strong oxidizing agents.[1]

  • Disposal Request: When the container is full or the research necessitating the chemical is complete, a waste pickup should be scheduled with your institution's EHS department or its contracted hazardous waste disposal service.

Chemical and Safety Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 475994-60-6
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Appearance Solid
Boiling Point 446.1 ± 45.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 223.6 ± 28.7 °C[1]
GHS Signal Word Warning
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the safe disposal of this compound.

DisposalWorkflow cluster_lab_procedures In-Lab Procedures cluster_ehs_procedures EHS & Final Disposal start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Identify as 'Halogenated Organic Waste' ppe->segregate container Use Labeled, Leak-Proof 'Halogenated Organic Waste' Container segregate->container collect Transfer Waste into Container (Fill to ≤80% Capacity) container->collect seal Securely Seal Container and Ensure Proper Labeling collect->seal store Store in Designated, Secure Satellite Accumulation Area seal->store request Schedule Pickup via Institutional EHS or Licensed Contractor store->request end Professional Disposal Completed request->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 8-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 8-Bromoisoquinolin-1(2H)-one. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel. This document will serve as a direct, procedural resource for all operational questions related to this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Activity Required Personal Protective Equipment
Routine Handling (e.g., weighing, preparing solutions)- Double nitrile gloves- Impermeable lab coat or gown- ANSI-approved safety goggles with side shields
Operations with Potential for Aerosolization or Dust Generation - All PPE for routine handling- NIOSH-approved respirator (e.g., N95 or higher)
Spill Cleanup - Double nitrile gloves- Impermeable, disposable gown- Safety goggles and face shield- NIOSH-approved respirator
Waste Disposal - Nitrile gloves- Impermeable lab coat or gown

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure all personnel are trained on the potential hazards and have reviewed available safety information for similar compounds[1][2].

  • Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Verify that a spill kit and an emergency eye wash station/shower are readily accessible before beginning work.

  • Assemble all necessary materials and equipment before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Wash hands thoroughly before putting on any PPE.

  • Don an impermeable gown, ensuring it is fully closed.

  • Put on the first pair of nitrile gloves.

  • Put on the second pair of nitrile gloves over the first pair and the gown cuffs.

  • Wear safety goggles.

  • If there is a risk of aerosolization, wear a NIOSH-approved respirator.

3. Handling and Experimental Procedures:

  • Handle this compound with care to avoid creating dust or aerosols.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate tools, such as spatulas and weighing paper, for handling the solid compound.

  • Clean all equipment and surfaces thoroughly after each use.

4. Doffing Personal Protective Equipment (PPE):

  • Remove PPE in a manner that avoids self-contamination.

  • Remove the outer pair of gloves.

  • Remove the gown, turning it inside out as it is removed.

  • Remove the inner pair of gloves.

  • Remove eye protection.

  • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

Spill Response:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, put on all PPE recommended for spill cleanup, including a respirator.

  • Contain the Spill: For solid spills, gently cover the material with a damp paper towel to avoid generating dust. For liquid spills, use absorbent pads to contain the spill.

  • Clean the Spill: Carefully collect all contaminated materials using appropriate tools (e.g., forceps, dustpan).

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: Place all contaminated materials into a labeled, sealed hazardous waste container.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data B Prepare Work Area (Fume Hood) A->B C Assemble Materials B->C D Don PPE C->D E Weigh/Handle Compound D->E F Perform Experiment E->F G Clean Work Area F->G H Doff PPE G->H I Segregate Waste (Solid/Liquid) H->I J Label Hazardous Waste I->J K Store in Designated Area J->K L Contact EHS for Pickup K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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